molecular formula C8H5ClO4 B184125 5-Chloro-1,3-benzodioxole-4-carboxylic acid CAS No. 379229-83-1

5-Chloro-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B184125
CAS No.: 379229-83-1
M. Wt: 200.57 g/mol
InChI Key: FBHDXAHJCOXCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1,3-benzodioxole-4-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its high utility stems from the 1,3-benzodioxole core, a structure recognized in pharmacologically active compounds. This carboxylic acid serves as a critical precursor in synthesizing novel molecules, including quinazoline and pyrimidine derivatives, which are investigated as potent and selective kinase inhibitors . Research indicates that such inhibitors can target enzymes like c-Src and Abl kinases, which are relevant in cancer studies, or ephrin receptors, showcasing the compound's versatility in developing targeted therapies . Furthermore, the 1,3-benzodioxole moiety is explored in the design of antagonists for purinergic receptors (P2XRs) . Modulating P2X receptor activity is a significant research area for potential treatments of neurological disorders, inflammation, and neuropathic pain . As a building block, this compound enables researchers to explore structure-activity relationships to enhance potency and selectivity for specific biological targets. It is strictly for research applications and laboratory use.

Properties

IUPAC Name

5-chloro-1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDXAHJCOXCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428681
Record name 5-chloro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379229-83-1
Record name 5-chloro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key building block in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The synthesis involves a multi-step process starting from commercially available 1,3-benzodioxole. This guide details the primary synthetic pathway, including experimental protocols, and presents key data in a structured format for clarity and reproducibility.

Primary Synthetic Pathway

The most established route for the synthesis of this compound proceeds via a three-step sequence:

  • Chlorination of 1,3-benzodioxole to yield the intermediate 5-Chloro-1,3-benzodioxole.

  • Formylation of 5-Chloro-1,3-benzodioxole to produce 5-Chloro-1,3-benzodioxole-4-carboxaldehyde.

  • Oxidation of the resulting aldehyde to the final carboxylic acid product.

This pathway is advantageous due to the availability of starting materials and the generally high yields of the individual steps.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation cluster_3 Final Product A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B Cl₂, Chloroform 35°C, 2h C 5-Chloro-1,3-benzodioxole- 4-carboxaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) D 5-Chloro-1,3-benzodioxole- 4-carboxylic acid C->D KMnO₄, H₂O Heat

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This procedure details the electrophilic chlorination of 1,3-benzodioxole.

Methodology:

  • A reaction flask is equipped with a stirrer, reflux condenser, and a dropping funnel.

  • 1,3-Benzodioxole (1.0 eq) is dissolved in chloroform (approx. 20 mL per gram of starting material).

  • Chlorine gas (approx. 1.4 eq) is slowly bubbled through the chloroform solution over a period of about 5 minutes, while maintaining the reaction temperature at 35°C.

  • After the addition is complete, the reaction mixture is stirred for 2 hours at 35°C.

  • The mixture is then washed twice with water, and the organic layer is collected.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product.[2]

Quantitative Data:

  • Yield: 96.2%[2]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,3-Benzodioxole274-09-9C₇H₆O₂122.12
5-Chloro-1,3-benzodioxole7228-38-8C₇H₅ClO₂156.57
Step 2: Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxaldehyde

This step involves the formylation of the chlorinated intermediate, typically via the Vilsmeier-Haack reaction, which is suitable for electron-rich aromatic compounds.[3][4][5]

Methodology (Adapted from General Vilsmeier-Haack Protocols):

  • In a flask cooled to 0°C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to N,N-dimethylformamide (DMF, used as both reagent and solvent). This forms the Vilsmeier reagent.[6][7]

  • 5-Chloro-1,3-benzodioxole (1.0 eq) is dissolved in DMF and added to the Vilsmeier reagent at 0°C.

  • The reaction mixture is stirred and allowed to warm to room temperature, then heated (typically between 40-80°C) for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled and poured into ice-water.

  • The solution is neutralized by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-1,3-benzodioxole7228-38-8C₇H₅ClO₂156.57
5-Chloro-1,3-benzodioxole-4-carboxaldehyde249636-63-3C₈H₅ClO₃184.58
Step 3: Synthesis of this compound

This final step is the oxidation of the aldehyde functional group to a carboxylic acid. The following protocol is adapted from the highly efficient oxidation of the analogous compound, piperonal.[8]

Methodology (Adapted from Piperonal Oxidation):

  • In a large flask equipped with a mechanical stirrer, 5-Chloro-1,3-benzodioxole-4-carboxaldehyde (1.0 eq) is emulsified in water.

  • The flask is heated on a steam bath to 70-80°C with vigorous stirring.

  • A solution of potassium permanganate (KMnO₄, approx. 1.4 eq) in water is added slowly to the heated emulsion over 40-45 minutes.

  • Stirring and heating are continued for an additional hour to ensure complete reduction of the permanganate.

  • An aqueous solution of potassium hydroxide is added to make the mixture alkaline.

  • The hot mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with several portions of hot water.

  • The combined filtrate is cooled and then acidified with hydrochloric acid until precipitation of the carboxylic acid is complete.

  • The solid product is collected by filtration, washed with cold water until free of chlorides, and dried. The product can be further purified by recrystallization from ethanol.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-1,3-benzodioxole-4-carboxaldehyde249636-63-3C₈H₅ClO₃184.58
This compound379229-83-1C₈H₅ClO₄200.58

Alternative Synthetic Route: Direct Carboxylation

An alternative, more direct pathway involves the formation of an organometallic intermediate from 5-Chloro-1,3-benzodioxole, followed by quenching with carbon dioxide.

Conceptual Workflow:

  • Grignard Reagent Formation: 5-Chloro-1,3-benzodioxole could potentially be reacted with magnesium metal in a dry ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[9]

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.[10][11]

  • Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final carboxylic acid.

While this route is shorter, it has not been specifically documented for this substrate and may present challenges, such as the stability of the Grignard reagent.

Experimental and Purification Workflow

The overall workflow from starting material to purified product requires careful execution of the reaction steps followed by appropriate purification techniques at each stage.

Workflow cluster_prep Preparation & Step 1 cluster_formyl Step 2: Formylation cluster_oxid Step 3: Oxidation & Final Purification start Start: 1,3-Benzodioxole react1 Chlorination Reaction (Cl₂, Chloroform, 35°C) start->react1 workup1 Aqueous Workup (Wash, Dry, Evaporate) react1->workup1 product1 Intermediate 1: 5-Chloro-1,3-benzodioxole workup1->product1 react2 Vilsmeier-Haack Reaction (POCl₃, DMF) product1->react2 workup2 Hydrolysis & Neutralization (Ice-water, Base) react2->workup2 extract2 Extraction & Drying workup2->extract2 purify2 Purification (Chromatography/Recrystallization) extract2->purify2 product2 Intermediate 2: Aldehyde purify2->product2 react3 Oxidation Reaction (KMnO₄, Heat) product2->react3 workup3 Filtration & Acidification react3->workup3 purify3 Final Purification (Wash, Dry, Recrystallize) workup3->purify3 end Final Product: 5-Chloro-1,3-benzodioxole- 4-carboxylic acid purify3->end

Caption: Logical workflow for the synthesis and purification of the target compound.

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₅ClO₄.[1][2] It belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy functional group attached to a benzene ring. This particular molecule is distinguished by a chlorine atom and a carboxylic acid group at positions 5 and 4, respectively. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The 1,3-benzodioxole core is a structural motif found in numerous bioactive natural products and synthetic compounds, including pharmaceuticals and pesticides.[3] Understanding the physicochemical properties of this acid is crucial for its application in medicinal chemistry, process development, and formulation.

Physicochemical Data

Table 1: Summary of Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 379229-83-1MySkinRecipes[1]
Molecular Formula C₈H₅ClO₄MySkinRecipes, PubChemLite[1][2]
Molecular Weight 200.58 g/mol MySkinRecipes[1]
Monoisotopic Mass 199.98764 DaPubChemLite[2]
Density 1.603 g/cm³MySkinRecipes[1]
Predicted XlogP 1.9PubChemLite[2]
SMILES C1OC2=C(O1)C(=C(C=C2)Cl)C(=O)OPubChemLite[2]
InChI InChI=1S/C8H5ClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11)PubChemLite[2]
Storage 2-8°CMySkinRecipes[1]

Solubility and Acidity Profile

  • Solubility : As with many carboxylic acids, the solubility of this compound is expected to be limited in water due to the nonpolar aromatic rings.[4][5] However, it is generally expected to be soluble in common organic solvents such as ethanol, diethyl ether, and toluene.[5] Due to the presence of the acidic carboxylic group, its solubility in aqueous solutions can be significantly increased by forming a carboxylate salt through reaction with a strong base, such as sodium hydroxide.[4]

  • Acidity : The carboxylic acid group imparts acidic properties to the molecule. The pKa value, a quantitative measure of this acidity, can be experimentally determined through methods like potentiometric titration.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physicochemical parameters for carboxylic acids.

Protocol 1: Determination of pKa via Potentiometric Titration

This method is a highly precise technique for determining the acidity constant (pKa) of a compound.[4]

Methodology:

  • Preparation of Analyte Solution : Accurately weigh a precise amount (e.g., 200 mg) of this compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a water/co-solvent mixture (e.g., water/ethanol) may be used.[4]

  • Standardization of Titrant : Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[4]

  • Titration Setup : Place the analyte solution in a beaker equipped with a magnetic stirrer. Submerge a calibrated pH electrode in the solution, ensuring it does not interfere with the stirring.

  • Data Collection : Add the standardized NaOH solution (titrant) in small, precise increments using a burette. After each addition, allow the solution to equilibrate and record the corresponding pH value.[4]

  • Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G prep_analyte Prepare Acid Solution (in Water/Co-solvent) titrate Add NaOH in Increments Record pH vs. Volume prep_analyte->titrate prep_titrant Prepare Standardized 0.1 M NaOH Titrant prep_titrant->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Half-Equivalence Point plot->analyze result Calculate pKa Value analyze->result

Workflow for pKa Determination by Titration.
Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4]

Methodology:

  • Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., buffered deionized water) in a sealed flask. The excess solid ensures that a saturated solution is formed.[4]

  • Equilibration : Agitate the mixture using a shaker or stirrer at a constant, controlled temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via filtration or centrifugation.

  • Concentration Analysis : Accurately determine the concentration of the dissolved carboxylic acid in the clear, saturated solution. Appropriate analytical techniques include UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or titration.[4]

  • Result : The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G prep Add Excess Acid to Solvent agitate Agitate at Constant Temp for 24-48 hours prep->agitate separate Separate Undissolved Solid (Filter / Centrifuge) agitate->separate analyze Analyze Solute Concentration in Saturated Solution (HPLC/UV) separate->analyze result Determine Solubility analyze->result

Workflow for Solubility Determination.

Biological Relevance and Potential Signaling Pathways

While this compound is primarily documented as a synthetic intermediate, its core structure is integral to compounds with significant biological activity.[1] Notably, the closely related N-(5-chloro-1,3-benzodioxol-4-yl) moiety is a key component of AZD0530 (Saracatinib) , a potent and selective dual-specific inhibitor of c-Src and Abl tyrosine kinases.[6]

Src family kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in cancer progression, including cell proliferation, invasion, and survival.[6] The Abl kinase is also a well-known oncogene, particularly in leukemia. The ability of a molecule containing the 5-chloro-1,3-benzodioxole scaffold to inhibit these kinases highlights the potential of this chemical entity in the design of targeted cancer therapeutics.[6]

G cluster_0 Inhibitor Action cluster_1 Signaling Pathway inhibitor Inhibitor containing 5-Chloro-1,3-benzodioxole (e.g., AZD0530) kinase c-Src / Abl Tyrosine Kinase inhibitor->kinase BLOCKS pathway Oncogenic Signaling (Proliferation, Invasion) kinase->pathway PROMOTES outcome Inhibition of Cancer Progression kinase->outcome pathway->outcome

Logical pathway of kinase inhibition.

References

A Comprehensive Technical Guide to 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 379229-83-1

This technical guide provides an in-depth overview of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its significant role as a precursor to potent kinase inhibitors.

Physicochemical Properties

This compound is a heterocyclic building block with the following properties:

PropertyValue
Molecular Formula C₈H₅ClO₄
Molecular Weight 200.58 g/mol
CAS Number 379229-83-1
Appearance White to off-white solid (predicted)
Density 1.603 g/cm³

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway 1,3-Benzodioxole 1,3-Benzodioxole 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole 1,3-Benzodioxole->5-Chloro-1,3-benzodioxole Chlorination This compound This compound 5-Chloro-1,3-benzodioxole->this compound Carboxylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This procedure is adapted from a known method for the chlorination of 1,3-benzodioxole.

  • Materials: 1,3-benzodioxole, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-benzodioxole (1 equivalent) in acetonitrile.

    • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Chloro-1,3-benzodioxole.

Step 2: Synthesis of this compound

This step involves a directed ortho-lithiation followed by carboxylation, a common method for introducing a carboxylic acid group onto an aromatic ring.

  • Materials: 5-Chloro-1,3-benzodioxole, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Chloro-1,3-benzodioxole (1 equivalent) in dry THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • In a separate container, crush a sufficient amount of dry ice.

    • Carefully quench the reaction by pouring the reaction mixture onto the crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Biological Significance and Signaling Pathways

This compound is a crucial building block in the synthesis of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases. These kinases are pivotal in various cellular processes, and their dysregulation is implicated in cancer progression.

The c-Src/Abl Signaling Pathway and Inhibition by Saracatinib (AZD0530)

c-Src and Abl are non-receptor tyrosine kinases that, upon activation by upstream signals such as growth factors (e.g., PDGF, EGF) and integrins, phosphorylate a multitude of downstream substrates. This phosphorylation cascade activates several signaling pathways that promote cell proliferation, survival, migration, and invasion.

Saracatinib, synthesized from a derivative of this compound, acts as an ATP-competitive inhibitor of both c-Src and Abl kinases. By binding to the ATP-binding pocket of these kinases, Saracatinib prevents their autophosphorylation and the subsequent phosphorylation of their downstream targets.

c-Src_Abl_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Activation cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Growth Factors Growth Factors c-Src c-Src Growth Factors->c-Src Abl Abl Growth Factors->Abl Integrins Integrins Integrins->c-Src c-Src->Abl FAK FAK c-Src->FAK Paxillin Paxillin c-Src->Paxillin CAS CAS Abl->CAS Saracatinib (AZD0530) Saracatinib (AZD0530) Saracatinib (AZD0530)->c-Src Saracatinib (AZD0530)->Abl PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway Migration Migration FAK->Migration MAPK Pathway MAPK Pathway Paxillin->MAPK Pathway Paxillin->Migration CAS->MAPK Pathway Invasion Invasion CAS->Invasion Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation MAPK Pathway->Proliferation

Caption: Inhibition of the c-Src/Abl signaling pathway by Saracatinib (AZD0530).

Experimental Workflow for Evaluating Kinase Inhibition

A standard experimental workflow to assess the efficacy of a compound like Saracatinib, derived from this compound, in inhibiting the c-Src/Abl pathway is outlined below.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1 Cell Lysis Cell Lysis Compound Treatment->Cell Lysis 2 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 3 Western Blot Western Blot Protein Quantification->Western Blot 4 Data Analysis Data Analysis Western Blot->Data Analysis 5

Caption: A typical experimental workflow for assessing kinase inhibitor activity.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line known to have active c-Src or Abl signaling (e.g., prostate, pancreatic, or colon cancer cell lines).

  • Compound Treatment: Treat the cells with varying concentrations of the test inhibitor (e.g., Saracatinib) for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading for the subsequent step.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as:

      • p-Src (Tyr416) and total Src

      • p-Abl (Tyr245) and total Abl

      • p-FAK, p-Paxillin, p-CrkL (downstream of Src/Abl)

      • p-Akt, p-ERK (downstream pathway indicators)

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates successful inhibition of the kinase.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the development of the dual c-Src/Abl kinase inhibitor, Saracatinib. Understanding its properties and synthetic routes is crucial for medicinal chemists and drug development professionals. The insights into the c-Src/Abl signaling pathway and the methodologies to evaluate its inhibition provide a framework for the continued exploration of compounds derived from this important scaffold in the pursuit of novel therapeutics.

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a halogenated derivative of the benzodioxole family, a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing chloro group and the carboxylic acid moiety on the benzodioxole ring, make it a valuable building block for the synthesis of novel therapeutic agents. Notably, the isomeric 5-chloro-1,3-benzodioxol-4-yl moiety has been incorporated into potent kinase inhibitors, highlighting the potential of this chemical class in oncology and other therapeutic areas. This guide provides a detailed overview of the expected spectroscopic properties and a potential synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related benzodioxole derivatives, chlorinated aromatic compounds, and aromatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~11-13Singlet (broad)1H-COOHChemical shift is concentration and solvent dependent.
~7.1-7.3Doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~6.9-7.1Doublet1HAr-HAromatic proton meta to the carboxylic acid group.
~6.1-6.3Singlet2H-OCH₂O-Characteristic signal for the methylenedioxy bridge.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentNotes
~165-170-COOHCarboxylic acid carbonyl carbon.
~148-152Ar-C-OAromatic carbon of the dioxole ring attached to oxygen.
~145-149Ar-C-OAromatic carbon of the dioxole ring attached to oxygen.
~125-130Ar-C-ClAromatic carbon attached to chlorine.
~115-120Ar-CQuaternary aromatic carbon.
~110-115Ar-CHAromatic methine carbon.
~105-110Ar-CHAromatic methine carbon.
~102-105-OCH₂O-Methylene bridge carbon.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1580-1610Medium-StrongC=C stretch (aromatic)
1450-1500Medium-StrongC=C stretch (aromatic)
1250-1300StrongC-O stretch (asymmetric)
1030-1050StrongO-C-O stretch (dioxole)
800-850StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
200/202100/33[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
183/185Variable[M-OH]⁺
155/157Variable[M-COOH]⁺

Hypothetical Experimental Protocols

The following section outlines a plausible multi-step synthesis for this compound, starting from commercially available 1,3-benzodioxole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction cluster_4 Step 5: Hydrolysis A 1,3-Benzodioxole B 4-Nitro-1,3-benzodioxole A->B HNO₃, Ac₂O C 5-Chloro-4-nitro-1,3-benzodioxole B->C N-Chlorosuccinimide, CH₃CN D 5-Chloro-1,3-benzodioxol-4-amine C->D Fe, HCl or H₂, Pd/C E 5-Chloro-1,3-benzodioxole-4-carbonitrile D->E 1. NaNO₂, HCl 2. CuCN, KCN F This compound E->F H₂SO₄ (aq), Δ

Caption: Plausible synthetic route to this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Nitro-1,3-benzodioxole

  • To a stirred solution of 1,3-benzodioxole (1.0 eq) in acetic anhydride at 0 °C, a solution of nitric acid (1.1 eq) in acetic anhydride is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield 4-nitro-1,3-benzodioxole.

Step 2: Synthesis of 5-Chloro-4-nitro-1,3-benzodioxole

  • To a solution of 4-nitro-1,3-benzodioxole (1.0 eq) in acetonitrile, N-chlorosuccinimide (1.1 eq) is added.

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-chloro-4-nitro-1,3-benzodioxole.

Step 3: Synthesis of 5-Chloro-1,3-benzodioxol-4-amine

  • A mixture of 5-chloro-4-nitro-1,3-benzodioxole (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and aqueous hydrochloric acid is heated to reflux for 2-3 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-chloro-1,3-benzodioxol-4-amine.

Step 4: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonitrile (via Sandmeyer Reaction)

  • 5-Chloro-1,3-benzodioxol-4-amine (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the cyanide solution. The mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of this compound

  • 5-Chloro-1,3-benzodioxole-4-carbonitrile is heated to reflux in an aqueous solution of sulfuric acid (e.g., 50%) for several hours until TLC analysis indicates the completion of the reaction.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and characterization of the synthesized this compound.

Characterization_Workflow Start Synthesized Product (Crude this compound) Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Proton & Carbon Skeleton IR IR Spectroscopy Structure_Confirmation->IR Functional Groups MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight & Formula Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Product Characterized Product Data_Analysis->Final_Product

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and the successful development of novel therapeutics.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[3][4][5]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-67.30 - 7.50Doublet1H~8.0 - 9.0
H-76.90 - 7.10Doublet1H~8.0 - 9.0
-OCH₂O-6.10 - 6.20Singlet2HN/A
-COOH10.0 - 13.0Broad Singlet1HN/A

Molecular Structure and Proton Environments

The structure of this compound features a substituted aromatic ring, a dioxole ring, and a carboxylic acid group. The proton environments are distinct, leading to a well-resolved ¹H NMR spectrum.

Caption: Molecular structure of this compound with labeled proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shift of the carboxylic acid proton is solvent-dependent. DMSO-d₆ is often preferred for carboxylic acids due to its ability to form hydrogen bonds, resulting in a more distinct and observable acidic proton signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

  • Acquisition Time (aq): An acquisition time of 3-4 seconds allows for good resolution.

  • Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns (multiplicities) and measure the coupling constants (J-values).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

G A Acquire 1H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Identify Carboxylic Acid Proton (Broad Singlet, 10-13 ppm) B->C D Identify Methylene Protons of Dioxole Ring (Singlet, ~6.1 ppm) C->D E Identify Aromatic Protons (Doublets, 6.9-7.5 ppm) D->E F Analyze Coupling Constants (J) of Aromatic Protons E->F G Integrate All Signals F->G H Confirm Proton Ratios G->H I Assign Peaks to Molecular Structure H->I J Final Structure Confirmation I->J

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

This comprehensive guide provides the necessary spectral information and experimental context for researchers working with this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment.

References

Technical Guide: 13C NMR Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Understanding its molecular structure is crucial for the synthesis of derivatives and for structure-activity relationship (SAR) studies. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth overview of the 13C NMR characteristics of this compound, including estimated chemical shift data, a detailed experimental protocol for its analysis, and logical workflows for spectral interpretation.

Predicted 13C NMR Data

Table 1: Estimated 13C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)Notes
C=O (Carboxylic Acid)165 - 175The carbonyl carbon is significantly deshielded.
C-4 (Aromatic)125 - 135Carbon bearing the carboxylic acid group.
C-5 (Aromatic)128 - 138Carbon bearing the chlorine atom, deshielded by the electronegative substituent.
C-6 (Aromatic)110 - 120Aromatic CH.
C-7 (Aromatic)115 - 125Aromatic CH.
C-3a (Aromatic)145 - 155Aromatic quaternary carbon fused to the dioxole ring.
C-7a (Aromatic)145 - 155Aromatic quaternary carbon fused to the dioxole ring.
O-CH2-O (Dioxole)100 - 105Methylene carbon of the dioxole ring.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm. The actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below. This protocol is applicable to most modern NMR spectrometers.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). DMSO-d6 is often a good choice for carboxylic acids.

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters that can be optimized for the specific instrument and sample.

Table 2: Typical 13C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or similarStandard proton-decoupled 13C experiment.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width (SW) 0 - 220 ppmTo encompass all expected carbon signals.
Pulse Angle 30-45 degreesA smaller pulse angle allows for a shorter relaxation delay.[1]
Acquisition Time (AQ) 1-2 secondsThe time for which the FID is recorded.
Relaxation Delay (D1) 2-5 secondsTime between pulses to allow for spin-lattice relaxation. A longer delay is needed for quaternary carbons.
Number of Scans (NS) 1024 - 4096 (or more)Increased scans improve the signal-to-noise ratio, which is crucial due to the low natural abundance of 13C.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm or to the characteristic solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

Diagrams are provided to visualize the molecular structure and the logical workflow of the 13C NMR analysis.

molecular_structure cluster_molecule This compound C1 C1 (C=O) O1 OH C1->O1 C4 C4 C4->C1 C5 C5 C4->C5 Cl Cl C5->Cl C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C3a->C4 C7a->C3a O2 O C7a->O2 C8 C8 (CH2) O2->C8 O3 O C8->O3 O3->C3a

Caption: Molecular structure with carbon numbering.

experimental_workflow cluster_workflow 13C NMR Experimental and Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq Insert Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID ref Referencing (vs. TMS or Solvent) proc->ref Generate Spectrum interp Spectral Interpretation (Chemical Shift Assignment) ref->interp Calibrated Spectrum report Reporting (Data Table and Spectrum) interp->report Assigned Data

Caption: Workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid, the substituted benzene ring, the dioxole ring, and the carbon-chlorine bond. Due to the unavailability of a publicly accessible experimental spectrum for this specific molecule, the following table summarizes the predicted characteristic absorption bands based on established data for similar compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityReference
O-H StretchCarboxylic Acid (dimer)3300 - 2500BroadCarboxylic acids typically exhibit a very broad and strong absorption band in this region due to intermolecular hydrogen bonding.[1][2] This broadness can cause it to overlap with C-H stretching vibrations.[1]
C-H Stretch (aromatic)Benzene Ring3100 - 3000MediumThese bands are characteristic of C-H stretching vibrations in the aromatic ring.
C=O StretchCarboxylic Acid1710 - 1680StrongThe carbonyl stretch of an aromatic carboxylic acid is typically found in this range.[3] Conjugation with the benzene ring lowers the frequency compared to non-conjugated carboxylic acids.[2] The presence of hydrogen bonding in a dimeric form also influences this absorption, generally centering it around 1710 cm⁻¹.[2]
C=C Stretch (aromatic)Benzene Ring1640 - 1450MediumAromatic rings show several bands in this region due to carbon-carbon stretching vibrations within the ring. For tri-substituted benzene rings, these modes are expected in the 1640 – 1250 cm⁻¹ region.[4]
C-O StretchCarboxylic Acid1320 - 1210StrongThis absorption is due to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1][3]
O-H BendCarboxylic Acid1440 - 1395 and 950 - 910MediumThe in-plane O-H bend can sometimes be obscured by C-H bending bands in the same region.[1] The out-of-plane bend is also a characteristic feature.
C-O-C Asymmetric StretchDioxole Ring1250 - 1200StrongThis strong absorption is characteristic of the asymmetric stretching of the C-O-C linkage in the dioxole ring.
C-O-C Symmetric StretchDioxole Ring1100 - 1000StrongThe symmetric stretch of the C-O-C linkage in the dioxole ring also gives rise to a strong band.
C-H In-plane Bend (aromatic)Benzene Ring1200 - 1000MediumThese absorptions arise from the in-plane bending vibrations of the C-H bonds on the aromatic ring. For tri-substituted benzenes, these are expected above 1000 cm⁻¹.[4]
C-H Out-of-plane Bend (aromatic)Benzene Ring900 - 700StrongThe pattern of these strong bands is indicative of the substitution pattern on the benzene ring. For a tri-substituted benzene, specific patterns are expected in this region.[4]
C-Cl StretchChloro Group800 - 600MediumThe carbon-chlorine stretching vibration typically appears in this region of the fingerprint part of the spectrum.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound can be achieved through several well-established methods. The choice of method depends on the sample amount, its physical properties, and the available instrumentation.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular and straightforward technique for solid samples that requires minimal sample preparation.[5]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[6] Record a background spectrum of the empty, clean ATR crystal.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[6][7]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6][7]

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typical settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-650 cm⁻¹.[7]

  • Cleaning: After analysis, remove the sample and clean the ATR crystal surface thoroughly.[7]

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a KBr matrix.[5]

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

  • Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly.[6]

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded to correct for scattering and any absorbed moisture.[5]

  • Data Processing: The obtained transmittance spectrum is then converted to absorbance.

Thin Solid Film Method

For samples soluble in a volatile solvent, the thin solid film method can be employed.[8]

  • Sample Dissolution: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[8]

  • Film Formation: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR instrument and collect the spectrum.[8] The thickness of the film can be adjusted by adding more solution or diluting the initial solution to optimize the peak intensities.[8]

  • Cleaning: After the measurement, clean the salt plates with an appropriate solvent.[9]

Visualizations

Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for the characteristic IR absorptions.

Caption: Molecular structure of this compound.

General Workflow for FTIR Spectrum Analysis

The logical flow from sample preparation to final data interpretation in an FTIR analysis is depicted in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectrum Analysis Sample Solid Sample Prep Choose Method (ATR, KBr, etc.) Sample->Prep Prepared_Sample Prepared Sample Prep->Prepared_Sample Background Record Background Spectrum Prepared_Sample->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Interferogram Generate Interferogram Sample_Scan->Interferogram FFT Fourier Transform (FFT) Interferogram->FFT Ratio Ratio Sample/Background FFT->Ratio Absorbance Convert to Absorbance Ratio->Absorbance Peak_Picking Peak Picking & Integration Absorbance->Peak_Picking Interpretation Interpretation of Bands Peak_Picking->Interpretation Report Final Report Interpretation->Report

Caption: General experimental workflow for FTIR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. Due to the absence of publicly available mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous molecules. It also includes a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

This compound, with a molecular formula of C₈H₅ClO₄ and a molecular weight of 200.58 g/mol , is expected to undergo characteristic fragmentation under electron ionization. The presence of a chlorine atom will result in a distinct isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

The fragmentation cascade is likely initiated by the ionization of the molecule to form the molecular ion (M⁺˙). Subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the carboxylic acid group and the chlorine substituent. The stable benzodioxole ring is expected to be relatively resistant to fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of a hydroxyl radical (•OH): A common fragmentation pathway for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical, resulting in a prominent acylium ion.

  • Loss of a carboxyl group (•COOH): Decarboxylation is another expected fragmentation route, leading to the formation of a 5-chloro-1,3-benzodioxole radical cation.

  • Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

  • Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond is a characteristic fragmentation for chlorinated aromatic compounds, leading to the formation of a benzodioxole carboxylic acid radical cation.[1][2][3]

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum. The m/z values are based on the most abundant isotopes (³⁵Cl).

m/z (Predicted) Proposed Fragment Ion Formula of Fragment Notes
200/202[M]⁺˙[C₈H₅ClO₄]⁺˙Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine.
183/185[M - OH]⁺[C₈H₄ClO₃]⁺Resulting from the loss of a hydroxyl radical from the carboxylic acid group.
155/157[M - COOH]⁺˙[C₇H₄ClO₂]⁺˙Formed by the loss of the entire carboxyl group.
155/157[M - OH - CO]⁺[C₇H₄ClO₂]⁺Resulting from the sequential loss of a hydroxyl radical and carbon monoxide.
165[M - Cl]⁺[C₈H₅O₄]⁺Formed by the loss of a chlorine atom.
127[M - COOH - CO]⁺˙[C₆H₄O₂]⁺˙Potential subsequent fragmentation of the [M - COOH]⁺˙ ion.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines a detailed protocol for the analysis of this compound using GC-MS. Due to the polarity of the carboxylic acid group, derivatization is recommended to improve chromatographic performance and prevent peak tailing.

1. Sample Preparation and Derivatization:

  • Objective: To convert the polar carboxylic acid into a more volatile and less polar ester derivative (e.g., a methyl or trimethylsilyl ester) for optimal GC analysis.

  • Reagents:

    • This compound standard

    • Methanol (anhydrous)

    • Acetyl chloride or Sulfuric acid (catalytic amount) for methylation OR

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation

    • Anhydrous solvent (e.g., Dichloromethane, Ethyl acetate)

  • Procedure (Methylation):

    • Accurately weigh approximately 1 mg of the standard and dissolve it in 1 mL of anhydrous methanol.

    • Carefully add a catalytic amount of acetyl chloride (e.g., 50 µL) or a drop of concentrated sulfuric acid.

    • Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the catalyst with a suitable base (e.g., a small amount of solid sodium bicarbonate) if necessary.

    • The resulting solution containing the methyl ester derivative is ready for GC-MS analysis. Dilute with an appropriate solvent as needed.[4]

  • Procedure (Silylation):

    • Accurately weigh approximately 1 mg of the standard into a reaction vial.

    • Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature. The derivatized sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.

    • Injector Temperature: 250 - 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5-10 minutes at 280°C. (This program should be optimized based on the retention time of the derivatized analyte).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450.

    • Scan Rate: 2-3 scans/second.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in the data table.

  • Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Mandatory Visualizations

fragmentation_pathway M [C₈H₅ClO₄]⁺˙ m/z = 200/202 (Molecular Ion) F1 [C₈H₄ClO₃]⁺ m/z = 183/185 M->F1 - •OH F3 [C₇H₄ClO₂]⁺˙ m/z = 155/157 M->F3 - •COOH F4 [C₈H₅O₄]⁺ m/z = 165 M->F4 - •Cl F2 [C₇H₄ClO₂]⁺ m/z = 155/157 F1->F2 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatization Derivatization (Methylation or Silylation) Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Peak_Identification Peak Identification Detection->Peak_Identification Spectrum_Extraction Mass Spectrum Extraction Peak_Identification->Spectrum_Extraction Fragmentation_Analysis Fragmentation Analysis Spectrum_Extraction->Fragmentation_Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Solubility Profile of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on established chemical principles of similarly structured molecules, including aromatic carboxylic acids and benzodioxole derivatives. It outlines the predicted solubility behavior in a range of common organic solvents, presents a detailed, generic experimental protocol for determining solubility via the shake-flask method, and offers a visual workflow for this experimental process. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular structure that suggests a degree of polarity, influencing its solubility in various media. The presence of a carboxylic acid group allows for hydrogen bonding, while the chlorinated benzodioxole ring contributes to its overall lipophilicity. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development in the pharmaceutical industry. This guide provides a theoretical framework and practical guidance for approaching the solubility assessment of this compound.

Predicted Solubility of this compound

Based on the principles of "like dissolves like," the solubility of this compound in organic solvents is expected to be governed by the polarity of the solvent and its ability to engage in hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of acting as both hydrogen bond donors and acceptors. Due to the carboxylic acid moiety of the target compound, strong solute-solvent interactions are anticipated, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents possess dipoles that can interact with the polar regions of the solute. While they cannot donate hydrogen bonds, their ability to accept them from the carboxylic acid group suggests moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are weak van der Waals forces. The polar carboxylic acid group is not effectively solvated, which is expected to result in poor solubility.

Hypothetical Solubility Data

While specific experimental data is not available, the following table illustrates how quantitative solubility data for this compound at a specified temperature (e.g., 25°C) would be presented. This serves as a template for researchers to populate with their own experimental findings.

SolventSolvent TypePredicted SolubilityQuantitative Solubility (g/L)Molar Solubility (mol/L)
MethanolPolar ProticHighData to be determinedData to be determined
EthanolPolar ProticHighData to be determinedData to be determined
AcetonePolar AproticModerateData to be determinedData to be determined
AcetonitrilePolar AproticModerateData to be determinedData to be determined
DichloromethaneHalogenatedLow to ModerateData to be determinedData to be determined
TolueneAromaticLowData to be determinedData to be determined
HexaneNonpolarVery LowData to be determinedData to be determined

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a solid compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Weigh excess This compound Mix Combine compound and solvent in a sealed vial Compound->Mix Solvent Measure known volume of organic solvent Solvent->Mix Equilibrate Agitate at constant temperature (e.g., 24-48 hours) Mix->Equilibrate Separate Allow solid to settle or centrifuge Equilibrate->Separate Sample Extract a known volume of the supernatant Separate->Sample Evaporate Evaporate the solvent to isolate the dissolved solid Sample->Evaporate Weigh Weigh the residual solid Evaporate->Weigh Calculate Calculate solubility (g/L or mol/L) Weigh->Calculate

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[1]

5.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

5.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to accelerate phase separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Quantification: Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

  • Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant sampled.

5.3. Data Analysis

The solubility can be expressed in grams per liter (g/L) or converted to molar solubility (mol/L) using the molecular weight of this compound. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Conclusion

References

The Biological Landscape of 5-Chloro-1,3-benzodioxole-4-carboxylic acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a halogenated aromatic carboxylic acid that has garnered attention within the medicinal chemistry landscape primarily as a pivotal synthetic intermediate. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural motif is incorporated into a variety of biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role in the synthesis of potent kinase inhibitors and exploring the broader biological activities of the benzodioxole scaffold. This document aims to provide a comprehensive resource for researchers engaged in drug discovery and development, highlighting the potential of this chemical entity.

Introduction

The benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of a chloro group and a carboxylic acid moiety at specific positions, as seen in this compound, offers unique opportunities for chemical modification and targeted drug design. This compound serves as a crucial building block for creating complex molecules with tailored biological functions. Its utility is most prominently demonstrated in the synthesis of targeted therapeutics, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₅ClO₄PubChem
Molecular Weight 200.58 g/mol MySkinRecipes[1]
CAS Number 379229-83-1MySkinRecipes[1]
Appearance Not explicitly stated, likely a solidInferred
Solubility Not explicitly statedInferred
Density 1.603 g/cm³MySkinRecipes[1]

Role as a Synthetic Intermediate: The Case of Saracatinib (AZD0530)

The most significant application of this compound to date is in the synthesis of Saracatinib (AZD0530). Saracatinib is a potent, orally available, dual-specific inhibitor of c-Src and Abl tyrosine kinases, which are implicated in cancer progression.[2] The 5-chloro-1,3-benzodioxole moiety is a key structural feature of Saracatinib, contributing to its high affinity and selectivity for its target kinases.[2]

Signaling Pathway of c-Src and Abl Kinases

The signaling pathways of c-Src and Abl kinases are complex and central to various cellular processes, including proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c_Src c-Src Growth_Factor_Receptor->c_Src Abl Abl Growth_Factor_Receptor->Abl Downstream_Effectors Downstream Effectors c_Src->Downstream_Effectors Abl->Downstream_Effectors Gene_Expression Gene Expression (Proliferation, Survival, Migration) Downstream_Effectors->Gene_Expression Saracatinib Saracatinib (AZD0530) Saracatinib->c_Src Saracatinib->Abl

Caption: Simplified signaling pathway of c-Src and Abl kinases and the inhibitory action of Saracatinib.

Quantitative Biological Data for Saracatinib (AZD0530)

The following table summarizes the reported in vitro activity of Saracatinib, a derivative of this compound.

TargetAssayIC₅₀ (nM)Reference
c-SrcEnzyme Assaylow nanomolar[2]
AblEnzyme Assaylow nanomolar[2]

Broader Biological Activities of Benzodioxole Derivatives

While specific data on this compound is scarce, the broader family of benzodioxole derivatives exhibits a wide range of biological activities.

Antitumor Activity

A study on a series of 1,3-benzodioxole derivatives demonstrated their potential as antitumor agents.[3] Several compounds in the series exhibited significant growth inhibitory activity against a panel of human tumor cell lines. Although the exact mechanism of action was not fully elucidated, the study highlights the potential of the benzodioxole scaffold in the development of novel anticancer drugs.

Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, promoting root growth in plants.[4] These findings suggest that the benzodioxole core can interact with specific biological receptors, in this case, the TIR1 auxin receptor, to elicit a physiological response. This activity, while not directly related to human therapeutics, underscores the ability of this scaffold to engage with biological targets.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, a representative synthetic protocol for a related compound, 5-chloro-1,3-benzodioxole, is provided below to illustrate a key synthetic step.

Example Synthesis: Preparation of 5-Chloro-1,3-benzodioxole

This protocol describes the chlorination of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Brine solution

  • Reaction flask with stirrer, reflux condenser, and dropping funnel

Procedure:

  • Dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform in a reaction flask.

  • Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, maintaining the reaction temperature at 35°C.

  • After the addition of chlorine is complete, stir the reaction mixture for 2 hours.

  • Wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.

  • The expected yield of 5-chloro-1,3-benzodioxole is approximately 96.2%.[5]

Workflow Diagram:

Synthesis_Workflow Start Start: Dissolve 1,3-Benzodioxole in Chloroform Chlorination Chlorination: Add Chlorine Gas at 35°C Start->Chlorination Stirring Stir for 2 hours Chlorination->Stirring Workup Aqueous Workup: Wash with Water and Brine Stirring->Workup Drying Dry over Anhydrous Na₂SO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation End End: 5-Chloro-1,3-benzodioxole Evaporation->End

Caption: Workflow for the synthesis of 5-chloro-1,3-benzodioxole.

Safety and Toxicology

Conclusion and Future Directions

This compound is a valuable synthetic building block, most notably utilized in the creation of the dual Src/Abl kinase inhibitor, Saracatinib. While direct biological data on the acid itself is limited, the diverse activities of its derivatives, ranging from anticancer to agrochemical applications, highlight the importance of the benzodioxole scaffold.

Future research should focus on the direct biological characterization of this compound and its simple derivatives to better understand its intrinsic pharmacological and toxicological properties. Such studies could unveil novel biological activities and further expand the utility of this versatile chemical entity in drug discovery and development. The exploration of this compound as a lead for new therapeutic agents, beyond its role as a synthetic intermediate, is a promising avenue for future investigation.

References

The Benzodioxole Scaffold: A Technical Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its presence in numerous natural products and synthetic compounds with significant therapeutic applications underscores its importance in drug discovery.[1] This technical guide provides an in-depth overview of the early discovery research on benzodioxole derivatives, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of Benzodioxole Derivatives

The synthetic versatility of the benzodioxole core allows for the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening. Common synthetic strategies involve the modification of commercially available benzodioxole starting materials or the construction of the benzodioxole ring system itself.

General Synthesis Protocols

Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides: [4]

A multi-step synthesis is employed for this class of compounds. Initially, a substitution reaction between a substituted benzyl bromide and thioglycolic acid yields a secondary intermediate.[4] This intermediate's carboxyl group is then converted to an acid chloride.[4] Finally, the acid chloride is reacted with an organic amine to produce the target N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamide.[4]

Synthesis of Benzodioxole Carboxamide Derivatives: [2]

This procedure involves the coupling of a benzodioxole carboxylic acid with an appropriate aniline derivative.[2] The reaction is typically carried out in dichloromethane (DCM) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, under an argon atmosphere.[2]

Synthesis of Benzodioxole Aryl Acetate and Acetic Acid Derivatives: [5]

Benzodioxole aryl acetate derivatives can be synthesized by reacting methyl 3,4-(methylenedioxy) phenylacetate with a benzoic acid derivative in the presence of phosphorus pentoxide in dichloromethane.[5] The corresponding acetic acid derivatives are then obtained through hydrolysis of the ester compounds using a base like sodium hydroxide.[5]

Biological Activities of Benzodioxole Derivatives

Benzodioxole derivatives have been investigated for a multitude of therapeutic applications, with promising results in several key areas of drug discovery.

Anticancer Activity

The benzodioxole scaffold is a recurring motif in a number of potent anticancer agents.[6] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest.[2][7]

Compound IDCancer Cell LineIC50 (µM)Reference
2a Hep3B (Liver)Potent (specific value not provided)[7]
2b Hep3B (Liver)Weak (specific value not provided)[7]
YL201 MDA-MB-231 (Breast)4.92 ± 1.09[8]
5-Fluorouracil (Control) MDA-MB-231 (Breast)18.06 ± 2.33[8]
Thiourea derivative 7 HCT116 (Colon)1.11[9]
Thiourea derivative 7 HepG2 (Liver)1.74[9]
Thiourea derivative 7 MCF-7 (Breast)7.0[9]
Doxorubicin (Control) HCT116 (Colon)8.29[9]
Doxorubicin (Control) HepG2 (Liver)7.46[9]
Doxorubicin (Control) MCF-7 (Breast)4.56[9]

MTS Assay for Cytotoxicity: [5]

The cytotoxic effects of benzodioxole derivatives are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5] Cancer cells, such as HeLa cervical carcinoma cells, are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 0.1, 0.5, 1, and 2 mM).[5] After a specified incubation period, the MTS reagent is added, and the absorbance is measured to determine cell viability.[10]

anticancer_pathway cluster_drug Benzodioxole Derivatives cluster_cell Cancer Cell drug Benzodioxole Derivative trx_system Thioredoxin System drug->trx_system Inhibition cell_cycle Cell Cycle drug->cell_cycle Arrest (G2/M phase) ros Reactive Oxygen Species (ROS) trx_system->ros Upregulation apoptosis Apoptosis ros->apoptosis Induction proliferation Cell Proliferation apoptosis->proliferation Inhibition cell_cycle->proliferation Inhibition

Antioxidant Activity

Several benzodioxole derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[7]

Compound IDIC50 (µM)Reference
7a (Benzodiazepine derivative) 39.85[7]
7b (Benzodiazepine derivative) 79.95[7]
Trolox (Control) 7.72[7]

DPPH Radical Scavenging Assay: [11]

The antioxidant activity of benzodioxole derivatives can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11] The reduction in absorbance of the DPPH solution in the presence of the test compound is measured spectrophotometrically, and the IC50 value is calculated.

Anti-inflammatory Activity

Benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b 1.121.30.862[5]
4d --1.809[5]
4f 0.725--[5]
Ketoprofen (Control) --0.196[5]
4a --0.85[12]
4b 0.363-Better than Ketoprofen[12]
Ketoprofen (Control) --0.20[12]

In Vitro COX Inhibition Assay: [5][12]

The inhibitory activity of benzodioxole derivatives against ovine COX-1 and human recombinant COX-2 can be determined using a commercial COX inhibitor screening assay kit.[5][12] The assay measures the ability of the compounds to prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Conversion cluster_mediators Inflammatory Mediators cluster_drug Benzodioxole Derivatives arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme Substrate prostaglandins Prostaglandins cox_enzyme->prostaglandins Conversion benzodioxole_derivative Benzodioxole Derivative benzodioxole_derivative->cox_enzyme Inhibition

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents, primarily through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[2]

Compound IDα-Amylase Inhibition IC50 (µM)In Vivo Blood Glucose Reduction (mg/dL)Reference
IIa 0.85Not Reported[2]
IIc 0.68From 252.2 to 173.8[2]
Compound I 2.57 ± 0.09 µg/mlSignificant lowering effect[13]
Compound II 4.12 ± 1.63 µg/mlSignificant lowering effect[13]
Acarbose (Control) --[13]

In Vitro α-Amylase Inhibition Assay: [2]

The α-amylase inhibitory activity of benzodioxole derivatives is determined using a chromogenic assay.[2] The enzyme is pre-incubated with the test compounds, and the reaction is initiated by the addition of a starch solution.[2] The amount of reducing sugar produced is quantified using 3,5-dinitrosalicylic acid (DNSA) reagent, and the absorbance is measured at 540 nm.[2]

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis synthesis Synthesis of Benzodioxole Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization alpha_amylase_assay α-Amylase Inhibition Assay characterization->alpha_amylase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTS) characterization->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) alpha_amylase_assay->sar_analysis cytotoxicity_assay->sar_analysis animal_model Streptozotocin-induced Diabetic Mice efficacy_testing Blood Glucose Level Measurement animal_model->efficacy_testing lead_identification Lead Compound Identification efficacy_testing->lead_identification sar_analysis->animal_model

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design and optimization of lead compounds.

  • Antioxidant Activity: For antioxidant benzodioxoles, the introduction of disubstituents at the ortho position relative to a phenol group increases activity, while intramolecular hydrogen bonding in the phenol moiety reduces it.[7] The methylenedioxy group contributes to the stabilization of the phenoxy radical.[7]

  • Anti-inflammatory (COX Inhibition) Activity: In a series of benzodioxole derivatives evaluated for COX inhibition, ortho-halogenated compounds were found to be more potent than their meta-substituted counterparts.[5] Furthermore, aryl acetate derivatives generally showed better activity against COX-1 than the corresponding acetic acid derivatives.[5]

Conclusion

The 1,3-benzodioxole scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, highlight its significance in medicinal chemistry. The synthetic accessibility of this core allows for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide has summarized key findings in the early discovery research of benzodioxole derivatives, providing a foundation for further investigation and development in this exciting area of drug discovery.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the therapeutic targets of compounds derived from 5-Chloro-1,3-benzodioxole-4-carboxylic acid. While this compound is primarily a synthetic building block, its incorporation into advanced molecules has led to the development of potent inhibitors of key signaling pathways implicated in cancer and metabolic diseases. This document will focus on the two most prominent examples: Saracatinib (AZD0530), a dual c-Src/Abl kinase inhibitor, and Lotiglipron, a GLP-1 receptor agonist.

Introduction: The Role of a Versatile Scaffold

This compound is a heterocyclic building block utilized in medicinal chemistry to synthesize more complex and biologically active molecules.[1] Its rigid structure and substitution pattern provide a valuable scaffold for the design of targeted therapies. This guide will explore the downstream applications and therapeutic targets of molecules that incorporate this key intermediate.

Saracatinib (AZD0530): A Dual Inhibitor of c-Src and Abl Kinases

Saracatinib is a potent, orally bioavailable dual-specific inhibitor of c-Src and Abl tyrosine kinases.[2][3] The 5-chloro-1,3-benzodioxole moiety is a critical component of the N-(5-chloro-1,3-benzodioxol-4-yl) group of Saracatinib, which contributes to its high affinity and specificity.[4]

Therapeutic Targets and Biological Activity

The primary targets of Saracatinib are members of the Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[2][3] Dysregulation of these kinases is a hallmark of various cancers, playing a crucial role in tumor proliferation, survival, migration, and invasion.[2][3][5]

Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530)

Target KinaseIC50 (nM)Reference(s)
c-Src2.7[4][6][7]
Abl30[7]
c-Yes4 - 10[4]
Fyn4 - 10[4]
Lyn4 - 10[4]
Blk4 - 10[4]
Fgr4 - 10[4]
Lck4 - 10[4]

Table 2: Antiproliferative Activity of Saracatinib (AZD0530) in Human Cancer Cell Lines

Cell LineTumor TypeIC50 (µM)Reference(s)
LS180Colon0.5[8]
H508Colon0.5[8]
LS174TColon0.5[8]
K562Leukemia0.22[6]
VariousColon, Prostate, Lung0.2 - 0.7[6]
Signaling Pathways

Saracatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of Src and Abl kinases and preventing their activation.[3] This blockade disrupts multiple downstream signaling cascades critical for oncogenesis.

By inhibiting Src, Saracatinib interferes with signaling pathways initiated by growth factor receptors (e.g., EGFR), integrins, and G protein-coupled receptors.[3][5] This leads to the attenuation of key downstream pathways including the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/Akt pathway, and the FAK/Paxillin pathway, which collectively control cell proliferation, survival, and migration.[2][5]

The inhibition of Abl kinase by Saracatinib is particularly relevant in cancers like chronic myeloid leukemia (CML), where the BCR-Abl fusion protein drives aberrant cell growth.[9] Saracatinib's action on Abl disrupts downstream signaling involving pathways such as the Ras-MAPK and PI3K/Akt pathways.[9][10]

Src_Abl_Signaling_Inhibition cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK RTK (e.g., EGFR) Src c-Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Abl Abl Abl->Ras Abl->PI3K Abl->STAT3 Saracatinib Saracatinib (AZD0530) Saracatinib->Src Saracatinib->Abl Raf Raf Ras->Raf Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin Transcription Gene Transcription STAT3->Transcription MEK MEK Raf->MEK Survival Survival Akt->Survival Migration Migration Paxillin->Migration ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion

Saracatinib inhibits c-Src and Abl, blocking downstream oncogenic signaling.
Experimental Protocols

This protocol measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Materials: Recombinant active c-Src or Abl kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), Saracatinib, ATP, Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ADP-Glo™ Kinase Assay Kit, 96-well plates.[11][12]

  • Procedure:

    • Prepare serial dilutions of Saracatinib.

    • In a 96-well plate, add the kinase, peptide substrate, and Saracatinib (or DMSO as a vehicle control).

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each Saracatinib concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

This technique is used to assess the phosphorylation status of downstream targets of Src and Abl in cell lysates.

  • Materials: Cell lines of interest, Saracatinib, lysis buffer, primary antibodies (against total and phosphorylated forms of Src, Akt, ERK, etc.), HRP-conjugated secondary antibodies, ECL substrate, and an imaging system.

  • Procedure:

    • Treat cells with various concentrations of Saracatinib for a specified time.

    • Lyse the cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to total protein levels.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with Saracatinib Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis GLP1R_Signaling_Pathway Lotiglipron Lotiglipron GLP1R GLP-1R Lotiglipron->GLP1R Gas Gαs GLP1R->Gas AC Adenylyl Cyclase (AC) Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Gene_Expression Gene Expression (β-cell survival) PKA->Gene_Expression Epac->Insulin_Secretion

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is a key component in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The derivatization of this molecule at its carboxylic acid moiety allows for the exploration of structure-activity relationships and the development of novel therapeutic agents, such as kinase inhibitors.[2] These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound, as well as a prospective protocol for carbon-carbon bond formation via Suzuki-Miyaura coupling.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of a carboxylic acid-containing molecule. The following protocol describes a general method for the synthesis of esters from this compound using an alcohol and a coupling agent.

Protocol 1: DCC/DMAP Mediated Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the esterification of this compound with a generic alcohol (R-OH).[3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add the desired alcohol (1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.

Illustrative Quantitative Data:

The following table presents hypothetical data for the esterification of this compound with various alcohols.

EntryAlcohol (R-OH)ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
1MethanolMethyl 5-chloro-1,3-benzodioxole-4-carboxylate85110-1127.15 (d, 1H), 6.90 (d, 1H), 6.10 (s, 2H), 3.90 (s, 3H)
2EthanolEthyl 5-chloro-1,3-benzodioxole-4-carboxylate8295-977.14 (d, 1H), 6.89 (d, 1H), 6.09 (s, 2H), 4.35 (q, 2H), 1.38 (t, 3H)
3IsopropanolIsopropyl 5-chloro-1,3-benzodioxole-4-carboxylate7588-907.13 (d, 1H), 6.88 (d, 1H), 6.08 (s, 2H), 5.20 (sept, 1H), 1.30 (d, 6H)

Note: The provided data is illustrative and should be confirmed by experimental results.

Experimental Workflow: Esterification

Esterification_Workflow start Start reactants Mix Carboxylic Acid, Alcohol, and DMAP in DCM start->reactants cool Cool to 0 °C reactants->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT add_dcc->react workup Filter and Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Ester purify->product

Caption: Workflow for DCC/DMAP mediated esterification.

II. Amidation of this compound

Amide bond formation is a critical reaction in drug development. Two common methods for the synthesis of amides from this compound are presented below.

Protocol 2: Amidation via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with an amine.[4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amine (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM, add thionyl chloride (2.0 equiv.) or oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 5-Chloro-1,3-benzodioxole-4-carbonyl chloride is used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Protocol 3: Amidation using a Coupling Reagent

This method utilizes a peptide coupling reagent, such as HATU, to directly couple the carboxylic acid with an amine.[6]

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide.

Illustrative Quantitative Data:

The following table presents hypothetical data for the amidation of this compound with various amines.

EntryAmine (R-NH₂)ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
1Ammonia5-Chloro-1,3-benzodioxole-4-carboxamide90180-1827.10 (d, 1H), 6.85 (d, 1H), 6.05 (s, 2H), 5.80 (br s, 2H)
2AnilineN-Phenyl-5-chloro-1,3-benzodioxole-4-carboxamide88165-1677.60-7.20 (m, 5H), 7.12 (d, 1H), 6.88 (d, 1H), 6.07 (s, 2H), 8.10 (br s, 1H)
3BenzylamineN-Benzyl-5-chloro-1,3-benzodioxole-4-carboxamide85140-1427.40-7.20 (m, 5H), 7.08 (d, 1H), 6.83 (d, 1H), 6.03 (s, 2H), 4.60 (d, 2H), 6.50 (br t, 1H)

Note: The provided data is illustrative and should be confirmed by experimental results.

Experimental Workflow: Amidation

Amidation_Workflow cluster_acyl_chloride Acyl Chloride Method cluster_coupling_reagent Coupling Reagent Method start_acyl Carboxylic Acid + SOCl₂/ (COCl)₂ acyl_chloride Form Acyl Chloride start_acyl->acyl_chloride amine_addition Add Amine + Base acyl_chloride->amine_addition workup_acyl Aqueous Workup amine_addition->workup_acyl purify_acyl Purification workup_acyl->purify_acyl product_acyl Amide purify_acyl->product_acyl start_coupling Carboxylic Acid + Amine + HATU + DIPEA react_coupling Stir at RT start_coupling->react_coupling workup_coupling Aqueous Workup react_coupling->workup_coupling purify_coupling Purification workup_coupling->purify_coupling product_coupling Amide purify_coupling->product_coupling Derivatization_Pathways cluster_derivatives Primary Derivatives cluster_secondary_derivatives Further Functionalization start This compound ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Coupling Agents acyl_chloride Acyl Chloride start->acyl_chloride SOCl₂ / (COCl)₂ suzuki_product C-C Coupled Products ester->suzuki_product Suzuki Coupling amide->suzuki_product Suzuki Coupling acyl_chloride->amide Amine

References

Application Notes and Protocols: 5-Chloro-1,3-benzodioxole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its rigid, bicyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, facilitating interactions with biological targets. The presence of a chlorine atom and a carboxylic acid group offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise in several therapeutic areas:

  • Oncology: The most prominent example is its incorporation into Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression and metastasis.

  • Antimicrobial Agents: Benzodioxole derivatives, in general, have been investigated for their antibacterial and antifungal properties. While specific data for derivatives of this compound is emerging, the scaffold is considered a promising starting point for the development of new anti-infective agents.

  • Enzyme Inhibition: Beyond kinases, the structural features of this building block make it a candidate for designing inhibitors against other enzyme families.

Data Presentation: Kinase Inhibitory Activity

The utility of this compound as a building block is exemplified by the potent activity of its derivative, Saracatinib (AZD0530).

CompoundTarget KinaseIC50 (nM)Reference
Saracatinib (AZD0530)c-Src2.7[1]
Abl30[1]
c-YES4[1]
LCK<4[1]
BLK11[1]
c-Kit200[1]
EGFR66[1]

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor Precursor

This protocol describes a plausible synthetic route to obtain 4-amino-5-chloro-1,3-benzodioxole, a key intermediate for quinazoline-based kinase inhibitors like Saracatinib, from this compound via a Curtius rearrangement.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonyl azide

  • Dissolve the crude acid chloride from Step 1 in anhydrous acetone (10 mL/mmol).

  • Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water (2 mL/mmol) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 3: Curtius Rearrangement to 4-isocyanato-5-chloro-1,3-benzodioxole

  • Dissolve the crude acyl azide from Step 2 in anhydrous toluene (10 mL/mmol).

  • Heat the solution to reflux (approx. 110 °C) and maintain for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature. The resulting solution containing the isocyanate is used directly in the next step.

Step 4: Hydrolysis to 4-amino-5-chloro-1,3-benzodioxole

  • To the toluene solution of the isocyanate from Step 3, add a 10% aqueous solution of hydrochloric acid (10 mL/mmol).

  • Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-amino-5-chloro-1,3-benzodioxole. This aniline can then be used in nucleophilic aromatic substitution reactions with a suitable 4-chloroquinazoline core to synthesize compounds like Saracatinib.[1]

Protocol 2: In Vitro c-Src Kinase Inhibition Assay (Fluorescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against c-Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, c-Src kinase (final concentration ~1-5 ng/µL), and the peptide substrate (final concentration ~0.2 µg/µL).

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add the test compounds at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM final concentration). Include DMSO-only wells as a negative control (100% activity) and a known c-Src inhibitor (e.g., Dasatinib) as a positive control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate. The final concentration range may vary, but a common starting point is 256 µg/mL down to 0.5 µg/mL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow start 5-Chloro-1,3-benzodioxole- 4-carboxylic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, DMF) start->acid_chloride acyl_azide Acyl Azide Synthesis (Sodium Azide) acid_chloride->acyl_azide isocyanate Curtius Rearrangement (Heat) acyl_azide->isocyanate aniline Hydrolysis (Aqueous Acid) isocyanate->aniline key_intermediate 4-Amino-5-chloro- 1,3-benzodioxole aniline->key_intermediate coupling Coupling with 4-Chloroquinazoline Core key_intermediate->coupling final_compound Target Kinase Inhibitor (e.g., Saracatinib) coupling->final_compound

Caption: Synthetic workflow for a kinase inhibitor from the starting material.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Src c-Src RTK->Src pathway1 Proliferation, Angiogenesis, Metastasis Src->pathway1 Abl Abl pathway2 Cell Proliferation, Survival Abl->pathway2 inhibitor Saracatinib (AZD0530) (Derivative of Building Block) inhibitor->Src inhibitor->Abl

Caption: Inhibition of c-Src and Abl signaling pathways by a derivative.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors utilizing 5-Chloro-1,3-benzodioxole-4-carboxylic acid as a key building block.

The focus of these notes is the synthesis of Saracatinib (AZD0530), a potent, orally bioavailable dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1] Saracatinib belongs to the class of C-5-substituted anilinoquinazolines and has demonstrated high affinity and specificity for the tyrosine kinase domains of these enzymes.[1] These application notes will cover the synthetic route, experimental protocols for biological evaluation, and relevant data for researchers in the field of drug discovery.

Featured Kinase Inhibitor: Saracatinib (AZD0530)

Saracatinib is a selective inhibitor of Src family kinases (SFKs) and Abl kinase, with low nanomolar potency.[1] It has shown excellent pharmacokinetic properties and in vivo activity in preclinical models of cancer.[1] The core structure of Saracatinib features a quinazoline scaffold, a common motif in kinase inhibitors, linked to a 5-chloro-1,3-benzodioxole moiety.

Signaling Pathways

The c-Src and Abl tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, migration, and invasion. Their aberrant activation is a common feature in many cancers. Saracatinib exerts its therapeutic effect by inhibiting these kinases, thereby blocking downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Integrins Integrins Integrins->c-Src FAK FAK c-Src->FAK STAT3 STAT3 c-Src->STAT3 PI3K PI3K c-Src->PI3K RAS RAS c-Src->RAS Abl Abl Abl->RAS Gene_Expression Gene Expression (Proliferation, Survival, Invasion) STAT3->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Saracatinib Saracatinib (AZD0530) Saracatinib->c-Src Saracatinib->Abl

Figure 1: Simplified c-Src and Abl signaling pathways and the inhibitory action of Saracatinib.

Data Presentation

The inhibitory activities of Saracatinib and related compounds against target kinases are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDTarget KinaseIC50 (nM)Reference
Saracatinib (AZD0530) c-Src 2.7 [2]
Abl ~10 [1]
Lck4[2]
c-YES5[2]
Fyn5[2]
Lyn11[2]
ImatinibAbl25-750[3][4]
Dasatinibc-Src<1[5]
Abl<1[5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the starting material is outlined below.

G Start 1,3-Benzodioxole Intermediate1 5-Nitro-1,3-benzodioxole Start->Intermediate1 HNO3, H2SO4 Intermediate2 5-Amino-1,3-benzodioxole Intermediate1->Intermediate2 H2, Pd/C Intermediate3 4-Amino-5-chloro-1,3-benzodioxole Intermediate2->Intermediate3 NCS Intermediate4 5-Chloro-1,3-benzodioxole-4-carbonitrile Intermediate3->Intermediate4 1. NaNO2, HCl 2. CuCN (Sandmeyer Reaction) Final 5-Chloro-1,3-benzodioxole- 4-carboxylic acid Intermediate4->Final H2SO4, H2O, heat

Figure 2: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Nitration of 1,3-benzodioxole. To a solution of 1,3-benzodioxole in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until completion (monitored by TLC). Pour the mixture into ice water and collect the precipitate to obtain 5-nitro-1,3-benzodioxole.[6]

  • Step 2: Reduction of the nitro group. Dissolve 5-nitro-1,3-benzodioxole in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalyst (e.g., 10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the filtrate to yield 5-amino-1,3-benzodioxole.

  • Step 3: Chlorination. To a solution of 5-amino-1,3-benzodioxole in a chlorinated solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain 4-amino-5-chloro-1,3-benzodioxole.

  • Step 4: Sandmeyer reaction. Dissolve 4-amino-5-chloro-1,3-benzodioxole in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide. Add the diazonium salt solution to the copper(I) cyanide solution and warm the mixture to facilitate the reaction. Extract the product, 5-chloro-1,3-benzodioxole-4-carbonitrile, with an organic solvent.

  • Step 5: Hydrolysis of the nitrile. Heat the 5-chloro-1,3-benzodioxole-4-carbonitrile in an aqueous acidic solution (e.g., sulfuric acid) under reflux until the nitrile is fully hydrolyzed. Cool the reaction mixture and collect the precipitated product, this compound, by filtration.

Synthesis of Saracatinib (AZD0530)

The synthesis of Saracatinib involves the coupling of the synthesized carboxylic acid with a substituted quinazoline core.

G Start1 5-Chloro-1,3-benzodioxole- 4-carboxylic acid Intermediate1 5-Chloro-1,3-benzodioxol-4-amine Start1->Intermediate1 Curtius Rearrangement Final Saracatinib (AZD0530) Intermediate1->Final Nucleophilic Aromatic Substitution (SNAr) Start2 4-Chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy] -5-(tetrahydro-2H-pyran-4-yloxy)quinazoline Start2->Final

Figure 3: Synthetic workflow for Saracatinib (AZD0530).

Protocol 2: Synthesis of Saracatinib (AZD0530)

  • Step 1: Conversion of carboxylic acid to amine. Convert this compound to the corresponding amine, 5-chloro-1,3-benzodioxol-4-amine, via a Curtius rearrangement. This typically involves conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, and subsequent hydrolysis.

  • Step 2: Nucleophilic aromatic substitution. In a suitable solvent (e.g., 2-propanol or N,N-dimethylformamide), combine 5-chloro-1,3-benzodioxol-4-amine with 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline. Add a non-nucleophilic base (e.g., diisopropylethylamine) and heat the reaction mixture until completion (monitored by TLC or LC-MS).

  • Step 3: Purification. After cooling, the product may precipitate from the reaction mixture. Collect the solid by filtration. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Saracatinib (AZD0530).

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against a target kinase.

G Start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Step1 Dispense Test Compound (serial dilutions) into 96-well plate Start->Step1 Step2 Add Kinase and Substrate to wells Step1->Step2 Step3 Initiate reaction by adding ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and measure kinase activity (e.g., luminescence) Step4->Step5 End Calculate % Inhibition and determine IC50 Step5->End

Figure 4: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro c-Src/Abl Kinase Assay (Luminescence-based)

  • Materials: Recombinant c-Src or Abl kinase, suitable peptide substrate, ATP, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), test compound (Saracatinib), and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 384-well plate, add the test compound dilutions. Include wells with DMSO as a negative control.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based Proliferation Assay

This protocol is used to evaluate the effect of the synthesized inhibitor on the proliferation of cancer cell lines.

Protocol 4: MTT Cell Proliferation Assay

  • Materials: Cancer cell line (e.g., a cell line with activated c-Src or Bcr-Abl), cell culture medium, test compound (Saracatinib), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from this compound, with a specific focus on the dual c-Src/Abl inhibitor Saracatinib. These methodologies can be adapted and optimized by researchers to facilitate the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: Synthesis of Amides from 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its derivatives have shown potential in various therapeutic areas, including oncology. The formation of amides from this carboxylic acid is a crucial transformation, leading to compounds with diverse biological activities. For instance, N-(5-chloro-1,3-benzodioxol-4-yl) derivatives have been investigated as potent and selective kinase inhibitors, such as the dual-specific c-Src/Abl kinase inhibitor AZD0530, which has undergone clinical evaluation.[2] This document provides detailed protocols for the synthesis of amides from this compound using common coupling methodologies.

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with a primary or secondary amine to form the corresponding amide. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Reaction_Scheme reactant1 This compound reagents Coupling Reagents (e.g., PNT, PPh3/N-chlorophthalimide) reactant1->reagents reactant2 Amine (R-NH2) reactant2->reagents product 5-Chloro-1,3-benzodioxole-4-carboxamide reagents->product Amide Bond Formation

Caption: General reaction of this compound with an amine.

Experimental Protocols

Several methods can be employed for the amidation of carboxylic acids. The choice of method often depends on the specific amine, desired reaction conditions, and scale. Below are two detailed protocols using different activating agents.

Protocol 1: Amidation using Phosphonitrilic Chloride Trimer (PNT)

This method provides a practical and efficient one-pot procedure for the amidation of carboxylic acids.[3]

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Phosphonitrilic chloride trimer (PNT)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL), add phosphonitrilic chloride trimer (PNT) (0.4 mmol).

  • Stir the reaction mixture at room temperature. Monitor the disappearance of the carboxylic acid by Thin Layer Chromatography (TLC).

  • Once the carboxylic acid is consumed, add the desired amine (1.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 9:1 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 2-3 hours.

  • Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution (3 x 10 mL), 2N HCl (3 x 10 mL), and water (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Workflow for Protocol 1:

Protocol1_Workflow start Start step1 Dissolve carboxylic acid in anhydrous solvent start->step1 step2 Add Phosphonitrilic Chloride Trimer (PNT) step1->step2 step3 Stir at room temperature (Monitor by TLC) step2->step3 step4 Add amine step3->step4 step5 Continue stirring (Monitor by TLC) step4->step5 step6 Aqueous work-up (NaHCO3, HCl, H2O) step5->step6 step7 Dry organic layer (Na2SO4) step6->step7 step8 Evaporate solvent step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: Workflow for amidation using PNT.

Protocol 2: Amidation via In Situ Generation of Phosphonium Salts

This methodology utilizes the in situ formation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine to activate the carboxylic acid.[4][5] This method is effective for a range of aliphatic and aromatic carboxylic acids with primary and secondary amines, often providing good to excellent yields at room temperature.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-chlorophthalimide

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (Toluene or Acetonitrile)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried 10 mL microwave vial under an argon atmosphere, charge N-chlorophthalimide (1.5 equiv), triphenylphosphine (1.5 equiv), and this compound (100 mg, 1 equiv).

  • Add the anhydrous solvent (3 mL of toluene or acetonitrile).

  • Stir the resulting solution for 1 minute.

  • Add the desired amine (3 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • After 12 hours, quench the reaction and proceed with a standard aqueous work-up.

  • Isolate the crude product and purify by column chromatography to obtain the final amide.

Data Presentation

The following table summarizes representative quantitative data for amidation reactions of various carboxylic acids, which can be extrapolated to the reaction with this compound based on similar reactivity.

Carboxylic Acid SubstrateAmine SubstrateCoupling MethodSolventReaction Time (h)Yield (%)Reference
Benzoic AcidBenzylaminePPh₃/N-chlorophthalimideToluene1295[4]
4-Nitrobenzoic AcidPiperidinePPh₃/N-chlorophthalimideToluene1298[4]
Phenylacetic AcidAnilinePNTDichloromethane2-392[3]
Acetic AcidBenzylaminePNTDichloromethane2-390[3]

Logical Relationship of Reagents in Protocol 2:

Protocol2_Logic reagent1 N-chlorophthalimide intermediate1 In situ generated phosphonium salts reagent1->intermediate1 reagent2 Triphenylphosphine (PPh3) reagent2->intermediate1 intermediate2 Activated carboxylic acid (Acyloxy-phosphonium species) intermediate1->intermediate2 reactant1 This compound reactant1->intermediate2 product Amide Product intermediate2->product reactant2 Amine reactant2->product

Caption: Reagent interactions in phosphonium salt-mediated amidation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • N-chlorophthalimide and phosphonitrilic chloride trimer are reactive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

The synthesis of amides from this compound is a versatile and important reaction in drug discovery and development. The protocols provided offer efficient and reliable methods for obtaining these valuable compounds. Researchers should select the most appropriate method based on the specific requirements of their target molecule and available resources. The resulting amides can be further investigated for their biological activities, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for Amide Coupling of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amide coupling of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical intermediates.[1] The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds, a crucial transformation in medicinal chemistry.[2]

Introduction

This compound is a substituted benzoic acid derivative. Its structure is often utilized in medicinal chemistry for the design of molecules targeting specific biological pathways.[1] The formation of an amide bond by coupling this carboxylic acid with a primary or secondary amine is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs). The general strategy involves the activation of the carboxylic acid to form a more electrophilic species that readily reacts with an amine.[3] This document details three reliable protocols for this transformation using HATU, EDC/HOBt, and an acid chloride-based method.

General Reaction Scheme

The overall transformation is the formation of an amide from this compound and a generic amine (R¹R²NH).

Caption: General amide coupling reaction.

Protocol 1: HATU-Mediated Amide Coupling

Introduction: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium salt-based coupling reagent. It activates the carboxylic acid to form a reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond.[4] This method is known for its high coupling efficiencies, fast reaction rates, and ability to suppress racemization.[4]

Mechanism Overview: The reaction proceeds in two main steps:

  • Activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form an OAt-active ester.

  • Nucleophilic attack of the amine on the active ester to form the amide bond and release tetramethylurea.[4]

HATU_Mechanism CarboxylicAcid 5-Chloro-1,3-benzodioxole- 4-carboxylic acid ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct Coupling Amine Amine (R¹R²NH) Amine->AmideProduct Byproducts Tetramethylurea + DIPEA·H⁺ + HOAt

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the stirred solution.

  • Add HATU (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary (Typical)
ParameterValueReference
Equivalents of Amine 1.0 - 1.2[5]
Equivalents of HATU 1.1 - 1.5[5]
Equivalents of Base (DIPEA) 2.0 - 4.0[5]
Solvent DMF[4]
Temperature Room Temperature[3]
Reaction Time 1 - 4 hours[3]
Typical Yield 85 - 98%General expectation for HATU

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Introduction: The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and reliable method for amide bond formation.[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form a more stable HOBt-ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[6]

Mechanism Overview: The process involves the initial activation of the carboxylic acid by EDC, followed by the formation of an HOBt-ester, which then undergoes nucleophilic attack by the amine. The byproducts, including the EDC-urea, are typically water-soluble, which simplifies purification.[6]

EDC_HOBt_Workflow Start Carboxylic Acid + Amine Reagents Add EDC, HOBt, and Base (e.g., DIPEA) in Solvent (e.g., DMF/DCM) Start->Reagents Activation Formation of O-Acylisourea Intermediate Reagents->Activation HOBt_Ester Formation of HOBt-Active Ester Activation->HOBt_Ester Coupling Nucleophilic Attack by Amine HOBt_Ester->Coupling Product Amide Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Pure Amide Workup->FinalProduct

Caption: Experimental workflow for EDC/HOBt coupling.

Experimental Protocol

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.1 - 1.2 equivalents)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous DMF or a mixture of DCM/DMF

  • DCM or EtOAc

  • Saturated aqueous NaHCO₃

  • 1N HCl (optional, for washing)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add the base (DIPEA or TEA, 2.0-3.0 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine (1x). An optional wash with 1N HCl can be performed to remove excess amine and base.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography.

Data Summary (Typical)
ParameterValueReference
Equivalents of Amine 1.0 - 1.2[7]
Equivalents of EDC 1.1 - 1.5[7]
Equivalents of HOBt 1.1 - 1.2[7][8]
Equivalents of Base 2.0 - 3.0[7]
Solvent DMF, DCM[8]
Temperature 0 °C to Room Temperature[9]
Reaction Time 4 - 24 hours[7]
Typical Yield 70 - 95%[10]

Protocol 3: Acyl Chloride-Based Amide Coupling

Introduction: This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. This method is robust and often high-yielding but may not be suitable for substrates with sensitive functional groups due to the harsh conditions of acyl chloride formation.

Mechanism Overview: The carboxylic acid is first converted to an acyl chloride. The highly electrophilic acyl chloride then readily reacts with the amine, typically in the presence of a base to neutralize the HCl byproduct.

Acyl_Chloride_Method CarboxylicAcid 5-Chloro-1,3-benzodioxole- 4-carboxylic acid Activation SOCl₂ or (COCl)₂ cat. DMF CarboxylicAcid->Activation AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Coupling Amine (R¹R²NH) Base (e.g., TEA) AcylChloride->Coupling AmideProduct Amide Product Coupling->AmideProduct

Caption: Acyl chloride formation and coupling.

Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF

  • Amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 - 3.0 equivalents)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure: Step 1: Formation of the Acyl Chloride

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This is often used directly in the next step without purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and TEA or pyridine (2.0-3.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary (Typical)
ParameterValueReference
Equivalents of Chlorinating Agent ~2.0[11]
Equivalents of Amine 1.0 - 1.2[12]
Equivalents of Base 2.0 - 3.0[11]
Solvent DCM, Toluene[11]
Temperature 0 °C to Room Temperature[11]
Reaction Time 2 - 7 hours (total)[11][12]
Typical Yield 80 - 95%General expectation
Conclusion

The choice of amide coupling protocol for this compound depends on the specific amine being used, the scale of the reaction, and the presence of other functional groups in the molecule. The HATU protocol offers fast reaction times and high yields, making it an excellent choice for a wide range of substrates. The EDC/HOBt method is a cost-effective and reliable alternative, with the advantage of water-soluble byproducts. The acyl chloride method is robust and high-yielding but less suitable for complex or sensitive molecules. For electron-deficient or sterically hindered amines, HATU is often the preferred reagent.[4] For routine couplings, EDC/HOBt provides a good balance of efficiency and cost.[6]

References

Application Notes and Protocols: Synthesis and Utilization of 5-Chloro-1,3-benzodioxole-4-carboxylic acid in the Development of c-Src/Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual inhibition of c-Src and Abl tyrosine kinases is a validated therapeutic strategy for various malignancies, including chronic myeloid leukemia (CML) and certain solid tumors. The structural homology between the kinase domains of c-Src and Abl allows for the design of dual inhibitors, which can offer broader efficacy and potentially overcome resistance mechanisms. This document provides detailed application notes and protocols on the use of 5-Chloro-1,3-benzodioxole-4-carboxylic acid as a key building block in the synthesis of potent c-Src/Abl kinase inhibitors, with a particular focus on the clinical candidate Saracatinib (AZD0530).

The Role of 5-Chloro-1,3-benzodioxole Moiety

The 5-Chloro-1,3-benzodioxole scaffold is a crucial component in a class of potent anilinoquinazoline-based kinase inhibitors. In the context of c-Src/Abl inhibitors, this moiety is incorporated as a substituted aniline that binds to the hinge region of the kinase domain. The specific substitutions on the benzodioxole ring, such as the chloro group, play a significant role in optimizing the binding affinity and selectivity of the inhibitor.

Featured Inhibitor: Saracatinib (AZD0530)

Saracatinib is a highly selective and orally bioavailable dual inhibitor of c-Src and Abl kinases.[1][2] Its chemical structure is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine.[2] The 5-chloro-1,3-benzodioxol-4-yl group is a key pharmacophore responsible for its potent inhibitory activity.

Quantitative Data for Saracatinib (AZD0530)

The following tables summarize the inhibitory activity and pharmacokinetic properties of Saracatinib.

Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530)

Target KinaseIC50 (nM)Reference(s)
c-Src2.7[1]
Abl30[1]
c-YES4[1]
LCK<4[1]
BLK11[1]
c-Kit200[1]
EGFR66[1]
EGFR (L858R)5[1]
EGFR (L861Q)4[1]
CSK>1000[1]
CDK210000[1]

Table 2: Cellular Activity of Saracatinib (AZD0530)

Cell LineAssay TypeIC50 (µM)Reference(s)
A549Cell Migration0.14[1]
SJRH30Antiproliferative10.1[1]
K562Antiproliferative0.22[3]

Table 3: Pharmacokinetic Properties of Saracatinib (AZD0530) in Humans

ParameterValueReference(s)
Half-life (t1/2)~40 hours[2]
Time to reach steady-state10-17 days (once-daily dosing)[4]
Accumulation4- to 5-fold[4]

Experimental Protocols

The synthesis of Saracatinib (AZD0530) involves a multi-step process. The following protocols outline the key synthetic transformations, including the preparation of the crucial 4-amino-5-chloro-1,3-benzodioxole intermediate from this compound.

Protocol 1: Synthesis of 4-Amino-5-chloro-1,3-benzodioxole

This protocol describes a plausible synthetic route for the conversion of this compound to the corresponding amine via a Curtius rearrangement. The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines with the loss of one carbon atom.[4][5][6][7]

Step 1a: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Chloro-1,3-benzodioxole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonyl azide

  • Dissolve the crude acyl chloride from the previous step in a suitable solvent like acetone or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium azide (1.2 eq) in water.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Monitor the formation of the acyl azide by TLC.

  • Upon completion, carefully extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 1c: Curtius Rearrangement to 4-Isocyanato-5-chloro-1,3-benzodioxole and Hydrolysis to 4-Amino-5-chloro-1,3-benzodioxole

  • Dissolve the crude acyl azide in an inert, high-boiling solvent such as toluene or dioxane.

  • Heat the solution to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. This step effects the rearrangement to the isocyanate.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • After the rearrangement is complete, add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture.

  • Continue to heat at reflux for several hours to hydrolyze the isocyanate to the corresponding amine.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude 4-Amino-5-chloro-1,3-benzodioxole by column chromatography or recrystallization.

Protocol 2: Synthesis of Saracatinib (AZD0530)

This protocol outlines the final coupling step to synthesize Saracatinib.

  • To a solution of the quinazoline core, 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 eq), in a suitable solvent such as isopropanol or acetonitrile, add 4-Amino-5-chloro-1,3-benzodioxole (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq), to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude Saracatinib by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualizations

Signaling Pathways

c_Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) c_Src c-Src RTK->c_Src Activation Integrins Integrins FAK FAK Integrins->FAK Abl c-Abl c_Src->Abl Activation STAT3 STAT3 c_Src->STAT3 Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K Cytoskeleton Actin Cytoskeleton Abl->Cytoskeleton Regulation FAK->c_Src Transcription Gene Transcription STAT3->Transcription MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) Ras->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell Survival MAPK_pathway->Transcription Cell_Proliferation Cell_Proliferation MAPK_pathway->Cell_Proliferation Cell Proliferation Cell_Migration Cell_Migration Cytoskeleton->Cell_Migration Cell Migration & Invasion Saracatinib Saracatinib (AZD0530) Saracatinib->c_Src Inhibition Saracatinib->Abl Inhibition

Caption: c-Src and Abl Signaling Pathways and Inhibition by Saracatinib.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Saracatinib (AZD0530) cluster_evaluation Biological Evaluation Start 5-Chloro-1,3-benzodioxole- 4-carboxylic acid AcylChloride Step 1a: Acyl Chloride Formation (SOCl₂ or (COCl)₂) Start->AcylChloride AcylAzide Step 1b: Acyl Azide Formation (NaN₃) AcylChloride->AcylAzide Rearrangement Step 1c: Curtius Rearrangement & Hydrolysis AcylAzide->Rearrangement Amine 4-Amino-5-chloro- 1,3-benzodioxole Rearrangement->Amine Coupling Protocol 2: Nucleophilic Aromatic Substitution Amine->Coupling QuinazolineCore Quinazoline Core QuinazolineCore->Coupling Saracatinib Saracatinib (AZD0530) Coupling->Saracatinib InVitro In Vitro Kinase Assays (IC50 Determination) Saracatinib->InVitro Cellular Cellular Assays (Proliferation, Migration) Saracatinib->Cellular InVivo In Vivo Animal Models (Tumor Xenografts) Cellular->InVivo

References

Application Notes and Protocols for the Synthesis of Antitumor Agents from Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of promising antitumor agents derived from the benzodioxole scaffold. The methodologies described herein are based on established literature and are intended to guide researchers in the development of novel cancer therapeutics.

Synthesis of Benzodioxole-Containing Pyrazoline Benzenesulfonamides

This protocol outlines a general and effective method for the synthesis of pyrazoline benzenesulfonamide derivatives incorporating a benzodioxole moiety. These compounds have shown significant potential as anticancer agents. The synthesis proceeds via a two-step process involving the formation of a chalcone intermediate followed by a cyclization reaction.

Experimental Protocol

Step 1: Synthesis of Benzodioxole Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-methylenedioxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (e.g., 4-phenoxybenzaldehyde, 1 equivalent) in ethanol.

  • Catalyst Addition: While stirring, add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[1][2]

Step 2: Cyclization to form Pyrazoline Benzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized benzodioxole chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) in absolute ethanol.[3]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.[3]

  • Reaction: Reflux the reaction mixture overnight. Monitor the reaction progress by TLC.[3]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.[3]

Logical Workflow for Pyrazoline Benzenesulfonamide Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation A 3,4-Methylenedioxy- acetophenone C Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->C B Aromatic Aldehyde B->C D Benzodioxole Chalcone C->D Yields vary F Cyclization (Glacial Acetic Acid, Ethanol, Reflux) D->F E 4-Hydrazinylbenzenesulfonamide Hydrochloride E->F G Pyrazoline Benzenesulfonamide Derivative F->G Yields: 59-78%

Caption: Synthetic scheme for benzodioxole-containing pyrazoline benzenesulfonamides.

Synthesis of 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester

This protocol details the synthesis of a highly active benzodioxole derivative, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, which has demonstrated significant growth inhibitory activity across numerous cancer cell lines.[4] The synthesis involves the preparation of a nitro-substituted precursor, followed by its reduction to the final amino compound.

Experimental Protocol

Step 1: Synthesis of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester (Nitro Precursor)

  • Reaction Setup: To a stirred solution of methyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in a suitable solvent like dichloromethane, add 4-nitrobenzoic acid (1.1 equivalents) and a dehydrating agent such as phosphorus pentoxide.

  • Reaction: Stir the mixture at room temperature. The reaction is monitored by TLC.

  • Work-up: Upon completion, cautiously quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a basic solution (e.g., 1M NaOH), followed by brine and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: In a round-bottom flask, suspend the nitro precursor (1 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (10 equivalents) to the suspension.[5]

  • Reduction: Heat the mixture to reflux and add indium powder (4 equivalents) portion-wise.[5] Continue refluxing and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter the hot mixture through celite to remove inorganic salts. Extract the filtrate with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final amino compound.[5]

Quantitative Data
CompoundCell LinesActivityReference
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) 52 human tumor cell linesSignificant growth inhibitory activity at 10⁻⁷ to 10⁻⁵ M[4]

Biological Evaluation Protocols

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target for many anticancer drugs.

  • Reagent Preparation: Prepare a tubulin solution (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative (vehicle) control.

  • Initiation of Polymerization: Add the tubulin solution to each well.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time at 37°C using a microplate reader.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the IC50 value for tubulin polymerization inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the synthesized compounds.

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere. Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Treat cancer cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways

G2/M Cell Cycle Arrest Signaling Pathway

Several benzodioxole derivatives induce G2/M phase cell cycle arrest in cancer cells. This is often mediated through the activation of DNA damage checkpoints involving the ATM/Chk2 and p38 MAPK signaling pathways, leading to the inhibition of the Cdc25C phosphatase. Inactivated Cdc25C cannot activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cells to arrest in the G2 phase.[6][7]

G cluster_0 Upstream Signaling cluster_1 Checkpoint Control cluster_2 Cell Cycle Progression A Benzodioxole Derivative B DNA Damage A->B C ATM/ATR Activation B->C D p38 MAPK Activation B->D E Chk1/Chk2 Activation C->E D->E F Cdc25C Inhibition E->F G Cyclin B1/CDK1 Complex (Inactive) F->G J G2/M Arrest G->J H G2 Phase I M Phase (Mitosis) H->J Block

Caption: G2/M cell cycle arrest pathway induced by benzodioxole derivatives.

Mitochondria-Mediated Apoptosis Pathway

The induction of apoptosis is a key mechanism of action for many anticancer agents. Benzodioxole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[8][9]

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A Benzodioxole Derivative B Upregulation of Bax (Pro-apoptotic) A->B C Downregulation of Bcl-2 (Anti-apoptotic) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Mitochondria-mediated apoptosis pathway initiated by benzodioxole derivatives.

References

Application Note: Quantitative Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure lends itself to the development of active pharmaceutical ingredients (APIs) targeting specific biological pathways.[1] Accurate and precise quantification of this molecule is paramount during drug discovery and development for pharmacokinetic studies, process optimization, and quality control. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS offers superior sensitivity and is ideal for bioanalytical applications where low concentrations are expected.[2]

Data Presentation: Quantitative Method Performance

The following table summarizes the performance characteristics of the proposed analytical methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 3%

Experimental Protocols

Method 1: HPLC-UV Quantification

This method is suitable for the analysis of relatively clean samples, such as in-process control samples or formulations.

1. Sample Preparation (from a solid mixture):

  • Accurately weigh 10 mg of the sample powder.
  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
  • Vortex for 1 minute to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
  • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection Wavelength: 290 nm

Method 2: LC-MS/MS Quantification

This highly sensitive and selective method is recommended for the analysis of complex biological matrices like plasma or tissue homogenates. Carboxylic acids can be challenging to retain on reversed-phase columns, and derivatization may be employed to improve chromatographic behavior and ionization efficiency.[3][4]

1. Sample Preparation (from plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Spike known amounts of the analyte into a blank plasma matrix and perform the same sample preparation procedure to construct a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40°C
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
  • MRM Transitions:
  • Analyte: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard solution)
  • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Precipitation sample->extraction cleanup Filtration/Cleanup extraction->cleanup hplc HPLC Separation cleanup->hplc detection UV or MS/MS Detection hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantification of this compound.

method_selection start Start: Define Analytical Needs matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity Required Sensitivity? matrix_complexity->sensitivity Low lc_msms LC-MS/MS Method matrix_complexity->lc_msms High hplc_uv HPLC-UV Method sensitivity->hplc_uv Low (µg/mL) sensitivity->lc_msms High (ng/mL)

Caption: Logical flow for selecting the appropriate analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a heterocyclic building block utilized in the synthesis of various pharmaceutical intermediates.[1] As a key component in the development of active pharmaceutical ingredients (APIs), its purity and quantification are critical for ensuring the safety and efficacy of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds in various matrices, including synthetic reaction mixtures and final product formulations.[2] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, a moderately polar compound, is separated based on its partitioning between the stationary and mobile phases. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved using a UV detector, as the benzodioxole ring system contains a chromophore that absorbs UV light.

Application

This method is suitable for the quantitative analysis and purity assessment of this compound in bulk drug substances and during various stages of drug development. It can be adapted for monitoring reaction progress and identifying impurities.[2]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

4. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Data Analysis

  • Identification: The analyte is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined from this calibration curve.

Illustrative Quantitative Data

The following table presents typical performance data for the described HPLC method. This data is for illustrative purposes and should be determined during method validation.

ParameterValue
Retention Time (Rt) ~ 6.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow prep_standards Prepare Standard Solutions filtration Filter all Solutions (0.45 µm Syringe Filter) prep_standards->filtration prep_sample Prepare Sample Solutions prep_sample->filtration injection Inject Standards and Samples filtration->injection hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Calibration) data_acq->data_proc report Generate Report data_proc->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the LC-MS Analysis of Benzodioxole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole functional group is a key structural motif present in a wide array of natural products and synthetic compounds, exhibiting diverse biological activities.[1] Benzodioxole carboxylic acids, a subset of this family, are of significant interest in medicinal chemistry and drug discovery. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of these compounds in various matrices, including synthetic reaction mixtures and complex biological samples.[1]

This document provides detailed application notes and protocols for the analysis of benzodioxole carboxylic acids using LC-MS. The methodologies described herein are designed to offer robust and reliable results, catering to the needs of researchers in academic and industrial settings.

Challenges in Analysis

The analysis of carboxylic acids by reversed-phase LC-MS can present several challenges:

  • Poor Retention: The polar nature of the carboxylic acid group can lead to poor retention on traditional C18 stationary phases, especially with highly aqueous mobile phases.

  • Suboptimal Ionization: The efficiency of electrospray ionization (ESI) can be low for carboxylic acids, particularly in positive ion mode. While negative ion mode is often more sensitive for the deprotonated [M-H]⁻ ion, matrix effects can be a concern.

  • Matrix Effects: Co-eluting components from complex samples can suppress or enhance the ionization of the target analytes, impacting the accuracy and precision of quantification.[2]

To overcome these challenges, derivatization of the carboxylic acid group is a common strategy to decrease polarity and improve ionization efficiency.[3] However, direct analysis is also feasible, particularly with optimized chromatographic conditions and sensitive mass spectrometers.

Experimental Protocols

Protocol 1: Direct Analysis of Benzodioxole Carboxylic Acids by LC-MS

This protocol is suitable for the direct analysis of benzodioxole carboxylic acids and is particularly effective when using a high-resolution mass spectrometer.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1]

  • Solid Samples (e.g., powders, plant extracts):

    • Accurately weigh the solid sample and dissolve it in a suitable solvent such as methanol or acetonitrile to a typical concentration of 1 mg/mL.[1]

    • Use a vortex mixer or an ultrasonic bath to ensure complete dissolution.[1]

    • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter. This step is crucial to prevent clogging of the LC system.[1]

    • If necessary, dilute the filtered sample with the initial mobile phase to a concentration within the linear range of the instrument.[1]

    • Transfer the final sample to an HPLC vial.[1]

  • Liquid Samples (e.g., reaction mixtures, biological fluids):

    • For complex matrices like biological fluids, a clean-up step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[1][4]

      • LLE Protocol Example: Acidify 500 µL of the sample with 100 µL of 4 M HCl. Extract three times with 500 µL of ethyl acetate. Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.[4]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[1]

    • Dilute with the mobile phase as needed.[1]

2. LC-MS/MS Method

The following parameters provide a general starting point and should be optimized for the specific analyte and instrument.

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ion Source Electrospray Ionization (ESI)
Ionization Mode Negative
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150 °C
Desolvation Gas Nitrogen, 800-1000 L/hr
Desolvation Temp. 350-450 °C
Data Acquisition Full Scan (for identification) or Multiple Reaction Monitoring (MRM for quantification)

3. Quantitative Data Summary

The following table provides representative mass transitions for common benzodioxole carboxylic acids. Note that optimal collision energies and other MS parameters should be determined empirically.

CompoundPrecursor Ion [M-H]⁻Product Ion(s)
Piperonylic Acid165.0121.0 (loss of CO₂)
3,4-Methylenedioxy- cinnamic Acid191.0147.0 (loss of CO₂), 131.0
2-(6-Benzoylbenzo[d][5][6]dioxol-5-yl)acetic acid297.1Varies with fragmentation

Quantitative performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are method- and instrument-dependent and must be established during method validation.[1]

Protocol 2: Analysis of Benzodioxole Carboxylic Acids via Derivatization

Derivatization can significantly improve chromatographic retention and ionization efficiency, especially for targeted quantitative assays using triple quadrupole mass spectrometers. 3-Nitrophenylhydrazine (3-NPH) is an effective derivatizing agent for carboxylic acids.[3][7]

1. Derivatization Protocol

  • To 50 µL of sample (or standard), add 50 µL of a solution containing 10 mM 3-NPH and 10 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% acetonitrile.

  • Vortex briefly and incubate at 40 °C for 30 minutes.

  • After incubation, add 400 µL of 90% acetonitrile/10% water to quench the reaction and dilute the sample.

  • Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Method for Derivatized Analytes

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 50% B over 10 minutes, then to 100% B, hold for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 1-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Data Acquisition Multiple Reaction Monitoring (MRM)

The specific MRM transitions for the derivatized benzodioxole carboxylic acids need to be determined by infusing the derivatized standards into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Solid or Liquid Sample Dissolution Dissolution/Dilution Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection LC Injection Filtration->Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Mass Spectrometry (ESI Source) Separation->Ionization Detection MS Detection (MRM / Full Scan) Ionization->Detection Processing Data Processing Detection->Processing Quantification Quantification Processing->Quantification Reporting Reporting Quantification->Reporting logical_relationship Analyte Benzodioxole Carboxylic Acid Direct Direct Analysis (Negative Ion Mode) Analyte->Direct High Polarity Derivatization Derivatization (e.g., 3-NPH) Analyte->Derivatization Improves Chromatography & Ionization Positive Positive Ion Mode (Enhanced Sensitivity) Derivatization->Positive

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly considered for the preparation of this compound. This guide is structured to address potential issues in each approach.

Route 1: Electrophilic Chlorination of 1,3-benzodioxole-4-carboxylic acid

This route involves the direct chlorination of the pre-existing carboxylic acid.

Question 1: Low or no conversion of the starting material, 1,3-benzodioxole-4-carboxylic acid, is observed during chlorination.

Possible Causes:

  • Insufficiently activated chlorinating agent: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making it less susceptible to electrophilic attack.

  • Inappropriate solvent: The choice of solvent can significantly impact the solubility of the starting material and the efficacy of the chlorinating agent.

  • Low reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

Solutions:

  • Choice of Chlorinating Agent: Use a more reactive chlorinating agent or a suitable catalyst. Sulfuryl chloride (SOCl) or N-Chlorosuccinimide (NCS) with a Lewis acid catalyst (e.g., AlCl, FeCl) can be effective.

  • Solvent Selection: A polar, aprotic solvent like dichloromethane (DCM) or chloroform is often suitable. Ensure the starting material is fully dissolved.

  • Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Question 2: The formation of multiple chlorinated products is observed, leading to a complex mixture and low yield of the desired 5-chloro isomer.

Possible Causes:

  • Over-chlorination: Excessive amounts of the chlorinating agent or prolonged reaction times can lead to the formation of di- or tri-chlorinated byproducts.

  • Lack of regioselectivity: While the directing groups favor the 5-position, other isomers (e.g., 6-chloro or 7-chloro) might form to a lesser extent.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent, typically using a slight excess (1.05-1.2 equivalents).

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • Purification: Isomeric products can often be separated by column chromatography or recrystallization.

Question 3: The final product is difficult to purify from the reaction mixture.

Possible Causes:

  • Presence of unreacted starting material and chlorinated isomers.

  • Formation of dark, tar-like substances due to decomposition under harsh reaction conditions.

Solutions:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial. Washing with a solution of sodium bicarbonate can help remove acidic impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often an effective method for purifying aromatic carboxylic acids.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be employed.

Route 2: Carboxylation of 5-Chloro-1,3-benzodioxole

This alternative route involves introducing the carboxylic acid group onto the pre-chlorinated benzodioxole. A common method is through formylation followed by oxidation.

Question 4: Low yield is obtained in the Vilsmeier-Haack formylation of 5-Chloro-1,3-benzodioxole.

Possible Causes:

  • Deactivation of the ring by the chlorine atom: The electron-withdrawing nature of chlorine can slightly deactivate the ring towards electrophilic substitution.

  • Instability of the Vilsmeier reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) can be sensitive to moisture.

  • Suboptimal reaction temperature: The formylation of moderately deactivated rings may require specific temperature control.

Solutions:

  • Reaction Conditions: Ensure anhydrous conditions are maintained throughout the reaction. The reaction is typically run at low temperatures (0-10 °C) initially and then allowed to warm to room temperature or slightly heated.

  • Excess Reagents: Using a moderate excess of the Vilsmeier reagent can help drive the reaction to completion.

Question 5: The oxidation of the intermediate aldehyde (5-Chloro-1,3-benzodioxole-4-carbaldehyde) to the carboxylic acid is incomplete or results in side products.

Possible Causes:

  • Mild oxidizing agent: The chosen oxidizing agent may not be strong enough for complete conversion.

  • Over-oxidation or side reactions: Strong oxidizing agents under harsh conditions can potentially lead to degradation of the benzodioxole ring.

Solutions:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄) under basic conditions, or a milder reagent like sodium chlorite (NaClO₂) with a scavenger.

  • Reaction Control: Carefully control the temperature and stoichiometry of the oxidizing agent to prevent over-oxidation. Monitoring the reaction by TLC is recommended.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Chlorination of 1,3-benzodioxole Derivatives.

ParameterMethod A: SO₂Cl₂Method B: N-Chlorosuccinimide (NCS)
Chlorinating Agent Sulfuryl chlorideN-Chlorosuccinimide
Catalyst None or Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., FeCl₃) or Brønsted Acid
Solvent Dichloromethane, ChloroformAcetonitrile, Dichloromethane
Temperature 0 °C to refluxRoom temperature to 60 °C
Reaction Time 1 - 6 hours2 - 24 hours
Typical Yield 60 - 80%50 - 75%

Table 2: Comparison of Typical Reaction Parameters for Carboxylation via Formylation and Oxidation.

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: Oxidation of Aldehyde
Reagents POCl₃, DMFKMnO₄ or NaClO₂
Solvent Dichloromethane, DMFWater/t-butanol, Acetone
Temperature 0 °C to 50 °CRoom temperature to reflux
Reaction Time 2 - 12 hours1 - 8 hours
Typical Yield (overall) 50 - 70%High (often >90% for the oxidation step)

Experimental Protocols

Protocol 1: Electrophilic Chlorination of 1,3-benzodioxole-4-carboxylic acid

  • Dissolution: Dissolve 1,3-benzodioxole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Chlorinating Agent Addition: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water.

  • Workup: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Carboxylation of 5-Chloro-1,3-benzodioxole via Formylation and Oxidation

Step A: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes.

  • Substrate Addition: Slowly add a solution of 5-Chloro-1,3-benzodioxole (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by column chromatography.

Step B: Oxidation to Carboxylic Acid

  • Dissolution: Dissolve the 5-Chloro-1,3-benzodioxole-4-carbaldehyde from the previous step in a mixture of t-butanol and water.

  • Oxidation: Add sodium chlorite (NaClO₂, ~3 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to the solution. Stir vigorously at room temperature.

  • Workup: After the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purification: Purify the product by recrystallization.

Mandatory Visualization

experimental_workflow_chlorination start Start: 1,3-benzodioxole-4-carboxylic acid dissolution Dissolution (DCM) start->dissolution chlorination Chlorination (SOCl2, 0°C to RT) dissolution->chlorination quenching Quenching (Water) chlorination->quenching workup Aqueous Workup (NaHCO3 wash) quenching->workup purification Purification (Recrystallization) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via electrophilic chlorination.

logical_relationship_troubleshooting issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., over-chlorination) issue->cause2 cause3 Purification Issues issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use More Active Reagent/Catalyst cause1->solution1b solution2a Control Stoichiometry cause2->solution2a solution2b Monitor Reaction Closely cause2->solution2b solution3a Optimize Recrystallization Solvent cause3->solution3a solution3b Use Column Chromatography cause3->solution3b

Technical Support Center: Purification of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Chloro-1,3-benzodioxole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

  • Unreacted starting material: 1,3-benzodioxole.

  • Over-chlorinated products: Dichloro-1,3-benzodioxole isomers.

  • Byproducts from subsequent carboxylation: The specific impurities will depend on the carboxylation method used, but could include regioisomers or products of incomplete reaction.

  • Residual solvents: Solvents used in the reaction and purification steps (e.g., chloroform, methanol, ether).[1][2]

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range is a strong indicator of impurities. The presence of residual starting materials, byproducts, or solvents can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps are recommended.

Q3: What are the general solubility characteristics of this compound?

A3: As a polar aromatic carboxylic acid, this compound is expected to have limited solubility in non-polar solvents and higher solubility in polar organic solvents. While specific quantitative data is not available in the searched literature, related benzodioxole carboxylic acids are often soluble in solvents like methanol, ethanol, and acetone, and can be dissolved in aqueous base.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
The compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if ethanol fails, try methanol. A mixture of solvents, such as ethanol/water or acetone/water, can also be effective.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly (e.g., by insulating the flask). Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
No crystals form even after the solution has cooled completely. The solution is not saturated enough, or the compound is too soluble in the chosen solvent at room temperature.Reduce the volume of the solvent by gentle heating under a stream of nitrogen and then allow it to cool again. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.
The recovered crystals are still impure (e.g., off-color, low melting point). The impurities have similar solubility to the desired compound in the chosen solvent. The crystals may have occluded impurities.Perform a second recrystallization using a different solvent system. Consider a pre-purification step, such as a wash with a solvent that selectively dissolves the impurities. Activated carbon can sometimes be used to remove colored impurities, but should be used with caution as it can also adsorb the product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0) on the TLC plate. The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a small amount of methanol can be added to the mobile phase.
The compound and impurities move together as a single spot on the TLC plate. The mobile phase does not provide enough selectivity.Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. Changing the stationary phase (e.g., from silica gel to alumina) can also alter selectivity.
The compound streaks on the TLC plate or elutes as a broad band from the column. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel for an acidic compound). The sample may be overloaded.Add a small amount of a modifier to the mobile phase. For an acidic compound like a carboxylic acid, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape. Ensure the amount of sample loaded onto the column is appropriate for the column size.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase. The compound may be unstable on the stationary phase.Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a modifier like triethylamine (if the compound is basic) or by using a less acidic stationary phase. If instability is suspected, minimize the time the compound spends on the column by using a faster flow rate.

Experimental Protocols

The following are generalized protocols based on standard laboratory techniques for the purification of polar aromatic carboxylic acids. These should be adapted and optimized for this compound based on small-scale trials.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexane).

  • Dissolution: Gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal mobile phase should give the desired compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the purification process.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (TLC, MP, NMR) Recrystallization->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->Column Purity < 98% Analysis->Pure Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut Problem NoCrystals No Crystals Form Start->NoCrystals Problem ImpureCrystals Crystals are Impure Start->ImpureCrystals Problem Success Pure Crystals Formed Start->Success Ideal Outcome

Caption: Troubleshooting decision tree for recrystallization issues.

References

"optimizing reaction conditions for 5-Chloro-1,3-benzodioxole-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common and effective two-step synthetic route: Vilsmeier-Haack formylation of 5-Chloro-1,3-benzodioxole followed by oxidation of the resulting aldehyde.

Problem 1: Low or No Conversion During Vilsmeier-Haack Formylation

Question: I am not observing any significant formation of 5-Chloro-1,3-benzodioxole-4-carbaldehyde after reacting 5-Chloro-1,3-benzodioxole with the Vilsmeier reagent. What could be the issue?

Possible Causes and Solutions:

CauseRecommended Action
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) used are anhydrous. It is recommended to use freshly opened or properly stored reagents.
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-10 °C), the formylation of less reactive substrates may require heating. Gradually increase the reaction temperature to 40-60 °C and monitor the reaction progress by TLC or GC.
Poor Quality Starting Material Impurities in the 5-Chloro-1,3-benzodioxole may interfere with the reaction. Ensure the starting material is pure by checking its melting point or by spectroscopic methods (¹H NMR, ¹³C NMR).
Incorrect Stoichiometry An excess of the Vilsmeier reagent is typically used. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the benzodioxole substrate is recommended.
Problem 2: Formation of Multiple Products in the Vilsmeier-Haack Reaction

Question: My reaction mixture shows several spots on the TLC plate, indicating the formation of byproducts. How can I improve the selectivity for the desired 4-carbaldehyde isomer?

Possible Causes and Solutions:

CauseRecommended Action
Isomeric Formylation While the 4-position is electronically favored for electrophilic substitution, some formylation at other positions on the aromatic ring can occur. Lowering the reaction temperature may improve regioselectivity.
Reaction with Impurities As mentioned previously, impurities in the starting material can lead to side reactions. Purify the 5-Chloro-1,3-benzodioxole before use.
Decomposition of Product Prolonged reaction times or high temperatures can sometimes lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Problem 3: Incomplete Oxidation of the Aldehyde to the Carboxylic Acid

Question: I am having difficulty converting 5-Chloro-1,3-benzodioxole-4-carbaldehyde to the corresponding carboxylic acid. My reaction seems to stall.

Possible Causes and Solutions:

CauseRecommended Action
Weak Oxidizing Agent Ensure the chosen oxidizing agent is suitable for this transformation. Common and effective reagents include potassium permanganate (KMnO₄) in an alkaline solution or Pinnick oxidation conditions (sodium chlorite with a scavenger).
Insufficient Amount of Oxidant Use a stoichiometric excess of the oxidizing agent to ensure complete conversion. For KMnO₄, a 1.5 to 2.0 molar equivalent is often sufficient.
pH of the Reaction Mixture For oxidations with KMnO₄, maintaining an alkaline pH is crucial. The reaction can be performed in a mixture of acetone and aqueous sodium carbonate solution.
Poor Solubility of the Aldehyde The aldehyde may have limited solubility in the reaction medium. Using a co-solvent like acetone or tert-butanol can improve solubility and facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound in a laboratory setting?

A1: A widely adopted and reliable two-step method involves the Vilsmeier-Haack formylation of 5-Chloro-1,3-benzodioxole to yield 5-Chloro-1,3-benzodioxole-4-carbaldehyde, followed by the oxidation of the aldehyde to the final carboxylic acid. This method is generally high-yielding and uses readily available reagents.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, an alternative approach is the directed ortho-metalation of 5-Chloro-1,3-benzodioxole. This involves using a strong organolithium base (like n-butyllithium) to deprotonate the aromatic ring at the 4-position, followed by quenching the resulting aryllithium species with carbon dioxide. However, this method can be more sensitive to reaction conditions and may require careful optimization to avoid side reactions.

Q3: What are the key safety precautions to take during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon). Standard laboratory safety practices should be followed throughout the synthesis.

Q4: How can I purify the final product, this compound?

A4: The crude product can often be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. Alternatively, column chromatography on silica gel can be employed for higher purity, using a solvent gradient of ethyl acetate in hexanes.

Q5: What are some common side reactions to be aware of during the Vilsmeier-Haack formylation?

A5: Besides the potential for formylation at other positions, if the reaction temperature is too high or the workup is delayed, polymerization or decomposition of the starting material and product can occur. It is also important to ensure the complete hydrolysis of the intermediate iminium salt during the aqueous workup to obtain the aldehyde.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloro-1,3-benzodioxole

This protocol describes the synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde.

Materials:

  • 5-Chloro-1,3-benzodioxole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-Chloro-1,3-benzodioxole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Chloro-1,3-benzodioxole-4-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Protocol 2: Oxidation of 5-Chloro-1,3-benzodioxole-4-carbaldehyde

This protocol describes the synthesis of this compound from the corresponding aldehyde.

Materials:

  • 5-Chloro-1,3-benzodioxole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Chloro-1,3-benzodioxole-4-carbaldehyde (1 equivalent) in acetone in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.

  • Slowly add the aqueous KMnO₄/Na₂CO₃ solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Acidify the filtrate to pH 2-3 with concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Literature Data)

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
Formylation 5-Chloro-1,3-benzodioxolePOCl₃, DMFDCM0 - RT2 - 475-85
Oxidation 5-Chloro-1,3-benzodioxole-4-carbaldehydeKMnO₄, Na₂CO₃Acetone/WaterRT4 - 680-90

Visualizations

Synthesis_Workflow Start 5-Chloro-1,3-benzodioxole Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Formylation Aldehyde 5-Chloro-1,3-benzodioxole-4-carbaldehyde Formylation->Aldehyde Oxidation Oxidation (KMnO₄) Aldehyde->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Formylation Problem Low/No Conversion in Formylation Cause1 Inactive Vilsmeier Reagent Problem->Cause1 Cause2 Insufficient Temperature Problem->Cause2 Cause3 Impure Starting Material Problem->Cause3 Solution1 Use Anhydrous Reagents Cause1->Solution1 Solution2 Increase Reaction Temperature Cause2->Solution2 Solution3 Purify Starting Material Cause3->Solution3

Caption: Troubleshooting guide for the Vilsmeier-Haack formylation step.

Technical Support Center: Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.

Problem 1: Low Yield of Final Product

Q: My overall yield for this compound is significantly lower than expected. What are the potential causes?

A: Low yields can stem from several stages of the synthesis, primarily the initial chlorination of 1,3-benzodioxole or the subsequent carboxylation.

  • Incomplete Chlorination: The initial electrophilic chlorination of 1,3-benzodioxole to form 5-chloro-1,3-benzodioxole might be inefficient. Ensure the reaction temperature is controlled, as side reactions can occur at higher temperatures. A typical procedure involves using chlorine gas in a solvent like chloroform at around 35°C.[1]

  • Inefficient Carboxylation: The introduction of the carboxylic acid group at the 4-position is a critical step. This is often achieved via ortho-lithiation followed by quenching with carbon dioxide, or through a Friedel-Crafts type reaction. The efficiency of these reactions can be highly dependent on the reagents and conditions. For instance, carboxylation using CO2 can be catalyzed by various systems, and the choice of catalyst and reaction conditions (pressure, temperature) is crucial for good yields.[2][3][4]

  • Sub-optimal Reaction Conditions: The carboxylation of aromatic compounds can be sensitive to temperature and pressure. Higher pressures might increase the rate but can also lead to the formation of undesired byproducts.[5]

  • Loss During Workup and Purification: Significant product loss can occur during aqueous workup and recrystallization or chromatography. Ensure pH adjustments for extraction are precise and minimize transfers.

Problem 2: Product Impurity - Presence of Isomers and Dichloro- Species

Q: My final product shows contamination with isomers and a di-chlorinated byproduct. How can I minimize these impurities?

A: The formation of isomers and over-chlorinated products is a common challenge in electrophilic aromatic substitution.

  • Formation of 6-Chloro Isomer: During the chlorination of 1,3-benzodioxole, the primary directing effect of the dioxole ring favors substitution at the 5-position. However, some substitution at the 6-position can occur, leading to isomeric impurities.

  • Formation of Dichloro- Species: If the reaction conditions for chlorination are too harsh (excess chlorine, high temperature), a second chlorination can occur, leading to dichloro-1,3-benzodioxole species. Careful control of stoichiometry and temperature is essential to prevent this.[1]

Solutions:

  • Control Chlorination Conditions: Use a precise amount of the chlorinating agent and maintain a consistent reaction temperature. Slow, controlled addition of the reagent is recommended.

  • Purification: Careful purification by column chromatography or fractional crystallization may be necessary to separate the desired 5-chloro isomer from other byproducts.

Problem 3: Carboxylation at an Undesired Position

Q: The carboxylic acid group is being introduced at a position other than C-4. Why is this happening and how can I ensure regioselectivity?

A: The regioselectivity of the carboxylation step is determined by the directing effects of the substituents on the aromatic ring. In 5-chloro-1,3-benzodioxole, the primary directing influence comes from the dioxole ring, which activates the ortho and para positions.

  • Directing Group Effects: The chloro- and dioxole groups direct the electrophilic carboxylation. To achieve carboxylation at the C-4 position, which is ortho to the dioxole and meta to the chlorine, a directed ortho-metalation strategy is often most effective. This involves using a strong base like n-butyllithium to deprotonate the C-4 position specifically, followed by quenching with CO2.

  • Friedel-Crafts Carboxylation: If using a Friedel-Crafts approach, the regioselectivity can be less precise, potentially leading to a mixture of products. The choice of catalyst (e.g., AlCl3) and reaction conditions must be carefully optimized.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common route involves a two-step process:

  • Chlorination: Electrophilic chlorination of 1,3-benzodioxole to produce 5-chloro-1,3-benzodioxole.

  • Carboxylation: Introduction of the carboxylic acid group at the 4-position of 5-chloro-1,3-benzodioxole, often via a directed ortho-metalation/carboxylation sequence.

Q2: What are the main side products to watch for?

A2: The primary side products include:

  • Isomeric Chlorobenzodioxoles: Such as 6-chloro-1,3-benzodioxole.

  • Dichloro-benzodioxoles: Formed from over-chlorination.

  • Isomeric Carboxylic Acids: If the carboxylation step is not highly regioselective.

  • Benzophenone derivatives: Can form as byproducts during Friedel-Crafts type carboxylation reactions.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Data and Protocols

Table 1: Typical Reaction Conditions for Chlorination
ParameterValueReference
Starting Material1,3-Benzodioxole[1]
ReagentChlorine (gas)[1]
SolventChloroform[1]
Temperature35°C[1]
Reaction Time2 hours[1]
Reported Yield96.2%[1]
Experimental Protocol: Synthesis of 5-chloro-1,3-benzodioxole

This protocol is adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.[1]

  • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet, dissolve 1,3-benzodioxole in chloroform.

  • Slowly bubble a measured amount of chlorine gas through the solution while maintaining the temperature at 35°C.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours.

  • Quench the reaction by washing with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Visual Guides

Reaction Pathway and Side Reactions

G cluster_side1 Side Reactions A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B Chlorination (e.g., Cl2) S1 6-Chloro-1,3-benzodioxole (Isomeric Impurity) A->S1 Minor Pathway C This compound (Desired Product) B->C Carboxylation (e.g., 1. n-BuLi, 2. CO2) S2 5,6-Dichloro-1,3-benzodioxole (Over-chlorination) B->S2 Excess Cl2 / High Temp S3 Isomeric Carboxylic Acid B->S3 Non-selective Carboxylation

Caption: Main reaction pathway and potential side products.

Troubleshooting Workflow for Low Purity

G start Problem: Low Purity of Final Product check_nmr Analyze ¹H NMR / GC-MS start->check_nmr isomers Isomeric Impurities Detected? check_nmr->isomers over_chlorination Dichloro Species Detected? isomers->over_chlorination No sol_isomers Solution: - Optimize chlorination temperature. - Improve purification (crystallization/chromatography). isomers->sol_isomers Yes other_impurities Other Impurities? over_chlorination->other_impurities No sol_over_chlorination Solution: - Reduce amount of chlorinating agent. - Ensure slow, controlled addition. over_chlorination->sol_over_chlorination Yes sol_other Solution: - Check starting material purity. - Verify carboxylation conditions (reagent quality, atmosphere). other_impurities->sol_other Yes

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Byproduct Identification in 5-Chloro-1,3-benzodioxole-4-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1,3-benzodioxole-4-carboxylic acid. The information provided will help in identifying and mitigating the formation of common byproducts during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are observed with this compound?

A1: Byproducts are frequently encountered during amidation and esterification reactions. Due to the functional groups present—a carboxylic acid, a chlorinated aromatic ring, and a benzodioxole moiety—side reactions can be promoted by the reaction conditions, leading to the formation of impurities.

Q2: Can the starting material, this compound, contain significant impurities?

A2: Yes, impurities can be present from the synthesis of this compound itself. These can include regioisomers, unreacted starting materials from the chlorination or carboxylation steps, or residual solvents. It is crucial to assess the purity of the starting material before use.

Q3: How stable is the benzodioxole ring during typical synthetic transformations?

A3: The 1,3-benzodioxole ring is generally stable under many synthetic conditions. However, it can be sensitive to strong acidic or oxidizing conditions, which may lead to ring-opening or other undesired side reactions. Careful control of pH and oxidant choice is recommended.

Q4: Are there any known downstream byproducts in multi-step syntheses involving this compound?

A4: Yes. For instance, in the synthesis of the Src kinase inhibitor Saracatinib (AZD0530), where a derivative of this compound is used, the formation of a hydrazine-related impurity has been reported during a Mitsunobu coupling step.[1] This highlights the importance of monitoring for unexpected byproducts in complex reaction sequences.

Troubleshooting Guides

Issue 1: Formation of Decarboxylated Byproduct
  • Symptom: Presence of a significant peak corresponding to 5-chloro-1,3-benzodioxole in your reaction mixture analysis (e.g., by GC-MS or LC-MS).

  • Cause: Decarboxylation of the starting material can occur at elevated temperatures, particularly in the presence of certain catalysts or solvents.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction protocol allows, reduce the reaction temperature to minimize thermal decomposition.

    • Solvent Selection: Use a solvent with a lower boiling point if compatible with the reaction chemistry.

    • Catalyst Screening: If a catalyst is used, screen for alternatives that are less prone to promoting decarboxylation at the desired reaction temperature.

Byproduct IdentityMolecular Weight ( g/mol )Analytical Method for Detection
5-chloro-1,3-benzodioxole156.57GC-MS, LC-MS, 1H NMR
Issue 2: Byproducts from Amidation Reactions
  • Symptom: Multiple spots on TLC or several peaks in the HPLC chromatogram of your crude product, other than the starting material and the desired amide.

  • Potential Byproducts and Causes:

    • Unreacted Starting Material: Incomplete reaction.

    • Byproducts from Coupling Agents: For example, if using DCC (dicyclohexylcarbodiimide), the formation of DCU (dicyclohexylurea) is a common byproduct that can be difficult to remove.

    • Epimerization: If the amine component is chiral, racemization or epimerization can occur, especially with activating agents that form highly reactive intermediates.

  • Troubleshooting Steps:

    • Optimize Coupling Agent and Base: Select a coupling agent and base combination known for minimizing side reactions and epimerization (e.g., HATU with DIPEA).

    • Control Stoichiometry: Ensure precise stoichiometry of the carboxylic acid, amine, and coupling agents. An excess of the amine can sometimes help drive the reaction to completion.

    • Purification Strategy: Develop an appropriate purification method. DCU, for example, is poorly soluble in many organic solvents and can often be removed by filtration.

Potential ByproductCauseRecommended Action
Unreacted Starting MaterialIncomplete reactionIncrease reaction time, temperature, or use a more efficient coupling agent.
Dicyclohexylurea (DCU)Use of DCC as a coupling agentRemove by filtration. Consider alternative coupling agents like EDC or HATU.
Epimerized ProductRacemization of chiral amineUse milder coupling conditions and additives like HOBt or HOAt to suppress racemization.
Issue 3: Formation of Ester Byproducts During Amidation
  • Symptom: Identification of an ester peak (e.g., methyl or ethyl ester) in the analysis of your amide product.

  • Cause: If an alcohol is used as a solvent (e.g., methanol, ethanol) during the activation of the carboxylic acid, it can compete with the amine and form the corresponding ester.

  • Troubleshooting Steps:

    • Use Aprotic Solvents: Perform the amidation reaction in aprotic solvents like DMF, DMAc, or DCM.

    • Sequential Addition: If an alcohol solvent is unavoidable, add the activating agent to the carboxylic acid first, and then add the amine promptly to favor amide formation.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Byproduct_Formation_Amidation This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate + Coupling Agent + Base Byproduct_Decarb Decarboxylated Byproduct This compound->Byproduct_Decarb Heat Amine Amine Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Byproduct_Coupling Coupling Agent Byproduct Coupling Agent (e.g., HATU)->Byproduct_Coupling Base (e.g., DIPEA) Base (e.g., DIPEA) Desired Amide Desired Amide Activated Intermediate->Desired Amide + Amine

Caption: Potential pathways for byproduct formation during amidation.

Troubleshooting_Workflow start Reaction Analysis Shows Impurity identify Identify Byproduct (LC-MS, GC-MS, NMR) start->identify decarb Decarboxylation? identify->decarb coupling Coupling Agent Related? decarb->coupling No lower_temp Lower Reaction Temperature decarb->lower_temp Yes other Other Side Reaction? coupling->other No change_coupling Change Coupling Agent / Purification coupling->change_coupling Yes optimize Optimize Conditions (Solvent, Stoichiometry) other->optimize Yes end Pure Product lower_temp->end change_coupling->end optimize->end

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: 5-Chloro-1,3-benzodioxole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-1,3-benzodioxole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield in the Chlorination of 1,3-Benzodioxole

Potential Causes:

  • Inadequate Temperature Control: The reaction temperature is critical for selective chlorination.

  • Incorrect Stoichiometry of Chlorine: An excess or deficit of chlorine gas can lead to incomplete reaction or the formation of di- and tri-chlorinated byproducts.

  • Impurities in the Starting Material or Solvent: Moisture or other impurities can react with the chlorinating agent or catalyze side reactions.

Solutions:

ParameterRecommended Action
Temperature Maintain a strict reaction temperature of 35°C. Use a temperature-controlled bath to ensure consistency.
Chlorine Gas Slowly bubble a precise amount of chlorine gas through the reaction mixture. Monitor the reaction progress using techniques like GC-MS or TLC to determine the endpoint.[1]
Reagent Purity Use anhydrous solvents and ensure the 1,3-benzodioxole is of high purity. Dry the solvent over anhydrous sodium sulfate before use.[1]
Reaction Time Stir the reaction for a sufficient duration (e.g., 2 hours) after the addition of chlorine to ensure complete conversion.[1]
Issue 2: Difficulty in the Carboxylation of 5-Chloro-1,3-benzodioxole

Direct carboxylation of 5-Chloro-1,3-benzodioxole is challenging. Alternative multi-step syntheses are generally employed. Below are troubleshooting guides for plausible intermediate steps.

A. Formylation of 5-Chloro-1,3-benzodioxole and Subsequent Oxidation:

Problem: Low yield of 5-Chloro-1,3-benzodioxole-4-carboxaldehyde.

  • Inefficient Formylation: Standard Friedel-Crafts conditions with formyl chloride are not feasible due to its instability. Alternative methods like the Vilsmeier-Haack or Gatterman-Koch reactions are necessary.

  • Deactivation of the Aromatic Ring: The chloro and benzodioxole groups influence the reactivity of the aromatic ring.

  • Solution: Employ specialized formylation conditions. For the subsequent oxidation of the aldehyde to the carboxylic acid, various mild oxidizing agents can be used.

Reagent for Aldehyde OxidationAdvantages
Oxone Mild and efficient, offering a valuable alternative to metal-mediated oxidations.[2]
N-hydroxyphthalimide (NHPI) Organocatalyst used with oxygen as the sole oxidant under mild conditions, avoiding transition metals.[2]
Sodium perborate in acetic acid Effective for the oxidation of aromatic aldehydes to carboxylic acids.

B. Grignard Reaction of a Halogenated Precursor followed by Carboxylation:

Problem: Failure to form the Grignard reagent or low yield of the carboxylic acid.

  • Inactive Magnesium: The magnesium turnings may be coated with an oxide layer.

  • Presence of Moisture: Grignard reactions are highly sensitive to water.

  • Difficulty in Initiating the Reaction: The reaction may not start readily.

  • Side Reactions: The Grignard reagent can react with the starting material or other electrophiles present.

Solutions:

ParameterRecommended Action
Magnesium Activation Use fresh, dry magnesium turnings. Activate the magnesium with a small crystal of iodine or by sonication if the reaction is difficult to initiate.
Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents (e.g., diethyl ether or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Initiation Add a small amount of the halide to the magnesium and wait for the reaction to start (indicated by bubbling or a color change) before adding the rest of the halide solution dropwise.
Carboxylation Pour the Grignard reagent over crushed dry ice (solid CO2) to ensure an excess of carbon dioxide and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloro-1,3-benzodioxole?

A common and high-yielding method involves the direct chlorination of 1,3-benzodioxole. The reaction is typically carried out in a solvent like chloroform at a controlled temperature, with chlorine gas bubbled through the solution. A reported yield for this method is 96.2%.[1]

Q2: Can 5-Chloro-1,3-benzodioxole be directly carboxylated to yield the final product?

Direct carboxylation of halogenated aromatic compounds can be challenging. While methods for direct carboxylation of some aromatic compounds exist, a more reliable and common approach for this specific molecule involves a multi-step synthesis, such as formylation followed by oxidation, or through a Grignard reagent.

Q3: What are the key considerations for a Friedel-Crafts acylation reaction on 5-Chloro-1,3-benzodioxole?

If considering a Friedel-Crafts acylation as a potential synthetic step, it is important to note that the acyl group is deactivating, which helps to prevent polyacylation.[3] However, the aromatic ring should not be too deactivated, as this can prevent the reaction from occurring. A Lewis acid catalyst like aluminum chloride is typically used. The reaction is generally not prone to rearrangements, which is an advantage over Friedel-Crafts alkylation.[4]

Q4: How can the final product, this compound, be purified?

Purification of carboxylic acids often involves recrystallization from an appropriate solvent. Another common method is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the carboxylic acid by adding acid. Column chromatography can also be employed for purification.

Experimental Protocols

Synthesis of 5-Chloro-1,3-benzodioxole

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet tube, dissolve 1,3-benzodioxole in chloroform.

  • Maintain the temperature of the reaction mixture at 35°C using a water bath.

  • Slowly bubble a stoichiometric amount of chlorine gas through the solution over a period of about 5 minutes.

  • After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours at 35°C.

  • After the reaction is complete, wash the organic layer twice with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to obtain 5-Chloro-1,3-benzodioxole.

Expected Yield: 96.2%[1]

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 5-Chloro-1,3-benzodioxole cluster_1 Proposed Routes to Final Product cluster_2 Route A: Formylation & Oxidation cluster_3 Route B: Grignard Reaction 1,3-Benzodioxole 1,3-Benzodioxole Chlorination Chlorination 1,3-Benzodioxole->Chlorination Cl2, Chloroform, 35°C 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole Chlorination->5-Chloro-1,3-benzodioxole Formylation Formylation 5-Chloro-1,3-benzodioxole->Formylation e.g., Vilsmeier-Haack Halogenation Halogenation 5-Chloro-1,3-benzodioxole->Halogenation e.g., Br2 5-Chloro-1,3-benzodioxole-4-carboxaldehyde 5-Chloro-1,3-benzodioxole-4-carboxaldehyde Formylation->5-Chloro-1,3-benzodioxole-4-carboxaldehyde Oxidation Oxidation 5-Chloro-1,3-benzodioxole-4-carboxaldehyde->Oxidation e.g., Oxone Final Product This compound Oxidation->Final Product 4-Bromo-5-chloro-1,3-benzodioxole 4-Bromo-5-chloro-1,3-benzodioxole Halogenation->4-Bromo-5-chloro-1,3-benzodioxole Grignard Formation Grignard Formation 4-Bromo-5-chloro-1,3-benzodioxole->Grignard Formation Mg, THF Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Carboxylation Carboxylation Grignard Reagent->Carboxylation 1. CO2 2. H3O+ Carboxylation->Final Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Impure Product Start->Low_Yield Identify_Step Identify Problematic Reaction Step Low_Yield->Identify_Step Chlorination Chlorination of 1,3-Benzodioxole Identify_Step->Chlorination Carboxylation_Step Carboxylation/Intermediate Step Identify_Step->Carboxylation_Step Purification_Issues Address Purification Challenges Identify_Step->Purification_Issues Check_Temp Verify Temperature Control Chlorination->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry Chlorination->Check_Stoichiometry Check_Purity Ensure Reagent/Solvent Purity Chlorination->Check_Purity Optimize_Formylation Optimize Formylation Conditions Carboxylation_Step->Optimize_Formylation Optimize_Oxidation Optimize Oxidation Conditions Carboxylation_Step->Optimize_Oxidation Optimize_Grignard Optimize Grignard Reaction Conditions Carboxylation_Step->Optimize_Grignard End End Check_Temp->End Check_Stoichiometry->End Check_Purity->End Optimize_Formylation->End Optimize_Oxidation->End Optimize_Grignard->End Recrystallization Recrystallization Purification_Issues->Recrystallization Acid_Base_Extraction Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Chromatography Column Chromatography Purification_Issues->Chromatography Recrystallization->End Acid_Base_Extraction->End Chromatography->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Crystallization of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of 5-Chloro-1,3-benzodioxole-4-carboxylic acid.

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Gradually add more solvent in small increments while heating and stirring.
Incorrect solvent choice.Consult a solvent polarity chart. If using a non-polar solvent, try a more polar one, or vice versa. Consider using a solvent mixture.
Low temperature.Gently heat the solution while stirring. Ensure the temperature is below the solvent's boiling point.
Presence of insoluble impurities.If the bulk of the compound dissolves but some particulates remain, perform a hot filtration to remove them.
Issue 2: The compound "oils out" instead of forming crystals.
Possible Cause Suggested Solution
Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling rate is too fast.Insulate the flask to slow down the cooling process. A Dewar flask or wrapping the flask in glass wool can be effective.
Presence of impurities.The impurities may be lowering the melting point of the compound. Consider a preliminary purification step like column chromatography.
Inappropriate solvent.The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling point solvent.
Issue 3: No crystals form upon cooling.
Possible Cause Suggested Solution
Solution is too dilute.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation has not been achieved.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
Lack of nucleation sites.Add a "seed crystal" of the pure compound to the solution.
Insufficient cooling.Cool the solution in an ice bath to further decrease the solubility of the compound.
Issue 4: The resulting crystals are impure.
Possible Cause Suggested Solution
Impurities were co-precipitated.Ensure the initial dissolution was complete and that the cooling process was slow to allow for selective crystallization.
Insoluble impurities were not removed.Perform a hot filtration of the dissolved compound before cooling.
Insufficient washing of crystals.Wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
The chosen solvent is not ideal.Experiment with different solvents to find one that dissolves the impurities well at all temperatures but the target compound only at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: How can I select the best solvent for recrystallization?

A2: To select an appropriate solvent, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2][3]

Q3: What is the purpose of a hot filtration?

A3: A hot filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization.[4] This prevents the impurities from being trapped within the crystals as the solution cools.

Q4: How can I induce crystallization if no crystals form?

A4: If crystals do not form spontaneously, you can try several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface.[5]

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[5]

  • Cooling: Further cool the solution in an ice bath.[5]

  • Concentration: If the solution is too dilute, evaporate some of the solvent.

Q5: My compound is an oil at the solvent's boiling point. What should I do?

A5: This indicates that the boiling point of your solvent is higher than the melting point of your compound. You should choose a solvent with a lower boiling point. Alternatively, you can try using a solvent pair. Dissolve the compound in a "good" solvent in which it is very soluble, and then add a "poor" solvent in which it is insoluble, dropwise at an elevated temperature, until the solution becomes turbid. Then, allow it to cool slowly.

Experimental Protocols

General Recrystallization Protocol for an Aryl Carboxylic Acid

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual.[5][6]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation ice_bath Ice Bath Cooling crystal_formation->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Crystal Washing filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic action action outcome outcome problem problem start Crystallization Attempt q1 Crystals Formed? start->q1 q1->outcome Yes q2 Oil Formed? q1->q2 No problem_oil Compound Oiled Out q2->problem_oil Yes problem_clear Clear Solution Remains q2->problem_clear No action_oil Add more hot solvent Cool slower Change solvent problem_oil->action_oil action_clear Scratch flask Add seed crystal Cool in ice bath Evaporate solvent problem_clear->action_clear action_oil->start Retry action_clear->start Retry

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guides

This section offers step-by-step guidance for common issues that may arise during the handling, storage, and use of this compound, potentially related to its stability.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your reaction outcomes, such as lower than expected yield or the appearance of unknown impurities, consider the stability of your starting material.

Troubleshooting Workflow:

G start Start: Inconsistent Results check_storage Verify Storage Conditions (2-8°C, dry, dark, inert atmosphere) start->check_storage check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) check_storage->check_purity If conditions are correct new_batch Test a Fresh or Newly Purchased Batch check_storage->new_batch If conditions were incorrect test_solubility Evaluate Solubility and Stability in Solvent check_purity->test_solubility If purity is confirmed check_purity->new_batch If purity is low test_solubility->new_batch If degradation is observed contact_support Contact Technical Support with Data new_batch->contact_support If issues persist

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Physical Appearance Changes

Changes in the physical appearance of the compound, such as discoloration (e.g., turning from white/off-white to brown) or clumping, can be indicative of degradation.

Recommended Actions:

  • Do not use: If you observe significant changes in the compound's appearance, it is recommended to use a fresh batch for your experiments to ensure the integrity of your results.

  • Re-analyze: If possible, re-analyze the purity of the material using analytical techniques such as HPLC, LC-MS, or NMR to identify potential degradation products.

  • Review Storage: Ensure that the compound has been stored under the recommended conditions (2-8°C, protected from light and moisture).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, in a dry, well-ventilated place.[1] Some suppliers also recommend storage under an inert atmosphere, such as nitrogen, to prevent degradation from atmospheric components.[2] It is also advisable to protect the compound from light.

Q2: Is this compound sensitive to light or moisture?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, potential degradation pathways could include:

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially upon heating.

  • Hydrolysis of the Dioxole Ring: The benzodioxole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: To assess the stability of the compound in a specific solvent or reaction mixture, you can perform a time-course study. This involves dissolving the compound in the solvent of interest and analyzing aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table template can be used to record your own experimental stability data.

Table 1: Stability of this compound under Various Conditions

ConditionTemperature (°C)Time (hours)Purity (%)Degradation Products (Peak Area %)
Solid, Dark40
Solid, Dark472
Solid, Light250
Solid, Light2572
In Solution (Specify Solvent)250
In Solution (Specify Solvent)2524

Experimental Protocols

Protocol 1: General Method for Assessing Compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound.

Objective: To determine the stability of the compound under specific conditions (e.g., in a particular solvent, at a certain temperature).

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the compound.

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Workflow for Stability Assessment:

G prep Prepare Stock Solution t0 Analyze at T=0 prep->t0 incubate Incubate under Test Conditions t0->incubate t_n Analyze at Time Points (T=n) incubate->t_n analyze Compare Peak Areas and Identify New Peaks t_n->analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Scale-up Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This key pharmaceutical intermediate requires careful control of reaction conditions to ensure safety, purity, and yield on an industrial scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Action
Low Yield of 5-Chloro-1,3-benzodioxole (Precursor) Incomplete chlorination.- Ensure accurate stoichiometry of the chlorinating agent. - Monitor reaction progress using in-process controls (e.g., GC, HPLC). - Verify the activity of the catalyst, if used.
Over-chlorination leading to di- or tri-chlorinated byproducts.- Optimize the rate of addition of the chlorinating agent. - Maintain strict temperature control to avoid runaway reactions. - Consider a milder chlorinating agent.
Formation of Isomeric Byproducts Lack of regioselectivity in the chlorination or carboxylation step.- For chlorination, evaluate different Lewis acid catalysts to improve selectivity. - For carboxylation (e.g., via Friedel-Crafts acylation followed by oxidation), screen various catalysts and solvent systems.
Poor Conversion during Carboxylation Deactivation of the catalyst.- Ensure anhydrous conditions, as moisture can deactivate many catalysts. - Use a higher catalyst loading, but be mindful of cost and downstream purification.
Insufficient reaction temperature or time.- Gradually increase the reaction temperature while monitoring for byproduct formation. - Extend the reaction time, with regular sampling to determine the optimal endpoint.
Product Purity Issues After Isolation Presence of residual starting materials or byproducts.- Implement a multi-step purification protocol, such as recrystallization from different solvent systems. - Consider a pH-based extraction to separate the acidic product from neutral impurities.[1] - For persistent impurities, derivatization to an ester followed by distillation and subsequent hydrolysis may be effective.[1]
Discoloration of the final product.- Treat the crude product with activated carbon to remove colored impurities. - Investigate the possibility of oxidation and consider performing the purification under an inert atmosphere.
Safety Concerns Runaway reaction during chlorination.- Implement robust temperature control with adequate cooling capacity.[2] - Use a semi-batch process where the chlorinating agent is added gradually. - Conduct a thorough risk assessment before scaling up the reaction.[2]
Handling of corrosive or toxic reagents.- Use appropriate personal protective equipment (PPE). - Ensure adequate ventilation and consider a closed-system setup for large-scale operations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the chlorination of 1,3-benzodioxole?

A1: The most critical parameters are temperature and the rate of addition of the chlorinating agent. Poor control can lead to a runaway reaction, which is a significant safety hazard.[2] It can also result in the formation of undesired di- and tri-chlorinated byproducts, which will complicate purification and reduce the overall yield.

Q2: How can I minimize the formation of isomeric impurities during the synthesis?

A2: The formation of isomers is a common challenge in aromatic substitution reactions. To minimize these, careful selection of the catalyst and reaction conditions is crucial. For the chlorination step, screening different Lewis acid catalysts can help improve regioselectivity. Similarly, for the carboxylation step, the choice of catalyst and solvent can significantly influence the position of the carboxylic acid group.

Q3: What are the recommended methods for purifying crude this compound at a large scale?

A3: For large-scale purification, a combination of methods is often most effective. A primary purification step can involve pH-based extraction, where the acidic product is dissolved in an aqueous base and washed with an organic solvent to remove neutral impurities.[1] The product is then precipitated by acidification.[1] This is typically followed by recrystallization from a suitable solvent system to achieve high purity.

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes, safety is paramount. Chlorinating agents are often corrosive and toxic. It is essential to work in a well-ventilated area and use appropriate PPE, including gloves, safety glasses, and a lab coat. For scale-up, a closed-system transfer of reagents is recommended. A thorough understanding of the reaction's potential hazards, such as the risk of a runaway reaction, is critical before beginning any large-scale synthesis.[2]

Q5: My final product is off-color. What could be the cause and how can I fix it?

A5: Discoloration is often due to the presence of minor, highly colored impurities, which may arise from oxidation or side reactions. Treating a solution of the crude product with activated carbon can be effective at removing these impurities. If the discoloration persists, it may be necessary to investigate the stability of the product and intermediates at the reaction and purification temperatures and consider the use of an inert atmosphere.

Experimental Protocols

Key Experiment 1: Scale-up Synthesis of 5-Chloro-1,3-benzodioxole

Objective: To synthesize 5-Chloro-1,3-benzodioxole, a key precursor, on a larger scale with high yield and purity.

Methodology:

  • To a cooled (0-5 °C) solution of 1,3-benzodioxole in a suitable chlorinated solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous ferric chloride) under an inert atmosphere.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) to the reaction mixture while maintaining the temperature below 10 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by slowly adding it to a cold aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Key Experiment 2: Carboxylation and Purification of this compound

Objective: To carboxylate the precursor and purify the final product to pharmaceutical-grade standards.

Methodology:

  • In a suitable reactor, combine 5-Chloro-1,3-benzodioxole and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent under anhydrous conditions.

  • Cool the mixture and slowly introduce the carboxylating agent (e.g., oxalyl chloride followed by hydrolysis, or by Friedel-Crafts acylation with subsequent oxidation).

  • Allow the reaction to proceed at a controlled temperature until in-process controls show complete conversion.

  • Quench the reaction by carefully adding the mixture to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product into an organic solvent.

  • Perform a basic extraction by treating the organic layer with an aqueous solution of sodium hydroxide to dissolve the carboxylic acid.

  • Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

Scale_up_Synthesis_Workflow Experimental Workflow for Scale-up Synthesis start Start: 1,3-Benzodioxole chlorination Chlorination (e.g., SO2Cl2, FeCl3) start->chlorination quench_chlor Quench and Workup chlorination->quench_chlor purify_precursor Purification (Vacuum Distillation) quench_chlor->purify_precursor precursor Intermediate: 5-Chloro-1,3-benzodioxole purify_precursor->precursor carboxylation Carboxylation (e.g., Friedel-Crafts) precursor->carboxylation quench_carb Quench and Extraction carboxylation->quench_carb purify_acid Purification (Recrystallization) quench_carb->purify_acid final_product Final Product: 5-Chloro-1,3-benzodioxole- 4-carboxylic acid purify_acid->final_product end End final_product->end

Caption: Workflow for the scale-up synthesis.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_purity Analyze Crude Product (HPLC, GC-MS) start->check_purity high_sm High Starting Material Content? check_purity->high_sm high_byproducts High Byproduct Content? check_purity->high_byproducts high_sm->high_byproducts No incomplete_rxn Incomplete Reaction high_sm->incomplete_rxn Yes high_byproducts->start No, other issue side_rxn Side Reactions (e.g., over-chlorination) high_byproducts->side_rxn Yes optimize_time_temp Increase Reaction Time/Temperature incomplete_rxn->optimize_time_temp optimize_reagents Check Reagent Stoichiometry/Purity incomplete_rxn->optimize_reagents optimize_conditions Modify Reaction Conditions (e.g., slower addition, lower temp) side_rxn->optimize_conditions end Yield Improved optimize_time_temp->end optimize_reagents->end optimize_conditions->end

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Chloro-1,3-benzodioxole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound and its degradation products.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
HPLC-001 Poor peak shape or splitting for the parent compound. - Sample solvent incompatible with the mobile phase.- Column contamination or degradation.- Inappropriate pH of the mobile phase causing analyte ionization issues.- Dissolve and inject samples in the mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase.- Flush the column with a strong solvent or consider replacing it.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid to ensure it is in a single ionic form.
HPLC-002 Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Ensure mobile phase components are well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Perform pump maintenance and check for leaks in the system.
LCMS-001 Low sensitivity or poor ionization in mass spectrometry. - The carboxylic acid group may have poor ionization efficiency.- Ion suppression from the sample matrix or mobile phase additives.- Consider derivatization of the carboxylic acid to enhance its analytical characteristics.[1]- Dilute the sample to minimize matrix effects.- Use a mobile phase with volatile buffers (e.g., formic acid or ammonium formate) and ensure they are compatible with the mass spectrometer.
DEG-001 No degradation observed in microbial cultures. - The microbial strain may lack the necessary enzymes.- The compound may be toxic to the microorganisms at the tested concentration.- Suboptimal culture conditions (pH, temperature, aeration).- Use a microbial consortium known for degrading halogenated aromatic compounds.[2]- Perform a toxicity assay to determine a suitable starting concentration.- Optimize culture conditions for the specific microbial strains being used.
DEG-002 Identification of unknown degradation products is challenging. - Insufficient concentration of intermediates for characterization.- Complex mixture of metabolites.- Use concentration techniques for the samples before analysis.- Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition.- Synthesize potential metabolites as standards for comparison.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on the degradation of similar compounds, the initial steps are likely to involve the cleavage of the methylenedioxy bridge (demethylenation) to form a catechol derivative. This is a common metabolic pathway for compounds containing a benzodioxole moiety. Subsequently, or in parallel, enzymatic dehalogenation of the aromatic ring may occur.

Q2: What are the likely intermediate and final degradation products?

A2: Following the initial demethylenation and dehalogenation, the resulting catecholic intermediate would likely undergo ortho- or meta-cleavage of the aromatic ring. This would lead to the formation of aliphatic carboxylic acids, which can then enter central metabolic pathways like the Krebs cycle and be mineralized to carbon dioxide and water.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and major degradation products. For identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass analyzer, is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid group.

Q4: What are some of the challenges in studying the degradation of halogenated aromatic compounds?

A4: Halogenated aromatic compounds can be persistent and may require specific microbial strains or consortia for effective degradation.[2] The halogen substituent can also make the compound more recalcitrant to microbial attack. Additionally, the formation of toxic intermediates can inhibit microbial activity.

Q5: Are there any known safety concerns with this compound or its potential degradation products?

Detailed Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Microorganism and Culture Conditions:

    • Select a bacterial strain or consortium known for degrading aromatic compounds (e.g., Pseudomonas, Rhodococcus).[2][4]

    • Grow the culture in a suitable mineral salts medium to the mid-logarithmic phase.

  • Degradation Experiment:

    • In a sterile flask, add the mineral salts medium and inoculate with the microbial culture.

    • Add this compound to a final concentration of 10-50 mg/L (the optimal concentration should be determined by toxicity pre-screening).

    • Set up a sterile control flask with the compound but without the microbial inoculum.

    • Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC-UV or LC-MS.

Protocol 2: HPLC-UV Analysis of Degradation Samples
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation:

    • Filter the supernatant from the degradation assay through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Quantify the concentration of the parent compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Degradation_Pathway parent This compound intermediate1 Protocatechuic acid derivative parent->intermediate1 Demethylenation intermediate2 Chlorinated catechol derivative parent->intermediate2 Dehalogenation ring_cleavage Ring Cleavage Products (Aliphatic acids) intermediate1->ring_cleavage Ring Cleavage intermediate2->ring_cleavage Ring Cleavage mineralization CO2 + H2O + Cl- ring_cleavage->mineralization Central Metabolism Experimental_Workflow cluster_experiment Degradation Experiment cluster_analysis Sample Analysis cluster_results Data Interpretation culture Prepare Microbial Culture incubation Incubate with Compound culture->incubation sampling Collect Samples Over Time incubation->sampling preparation Sample Preparation (Centrifugation, Filtration) sampling->preparation hplc HPLC-UV Analysis (Quantification) preparation->hplc lcms LC-MS Analysis (Identification) preparation->lcms data Data Analysis (Degradation Kinetics) hplc->data pathway Pathway Elucidation lcms->pathway data->pathway

References

Validation & Comparative

Comparative Guide to the Structural Validation of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical data for the structural validation of 5-Chloro-1,3-benzodioxole-4-carboxylic acid against the structurally related and well-characterized compound, 1,3-Benzodioxole-5-carboxylic acid. The objective is to offer researchers, scientists, and drug development professionals a clear framework for validating the chemical structure of the target compound through standard spectroscopic and spectrometric techniques.

Structural Comparison

This compound is a halogenated derivative of the benzodioxole scaffold, a common structural motif in medicinal chemistry.[1] Its structure is distinguished by a chlorine atom and a carboxylic acid group at positions 5 and 4 of the benzodioxole ring system, respectively. For comparative purposes, we will use 1,3-Benzodioxole-5-carboxylic acid (also known as piperonylic acid), which lacks the chlorine substituent and has the carboxylic acid at a different position.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC₈H₅ClO₄200.58[1]
1,3-Benzodioxole-5-carboxylic acid 1,3-Benzodioxole-5-carboxylic acidC₈H₆O₄166.13[2]

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the expected and experimental data for the structural elucidation of both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~11.0-13.0br s1H-COOH
~7.2-7.4d1HAr-H
~6.9-7.1d1HAr-H
~6.1s2H-O-CH₂-O-
1,3-Benzodioxole-5-carboxylic acid 12.4br s1H-COOH
7.63dd1HAr-H
7.55d1HAr-H
6.93d1HAr-H
6.07s2H-O-CH₂-O-

¹³C NMR Data (Predicted)

CompoundChemical Shift (δ) ppmAssignment
This compound ~165-170-COOH
~145-150Ar-C-O
~140-145Ar-C-O
~125-130Ar-C-Cl
~120-125Ar-C-COOH
~110-115Ar-CH
~105-110Ar-CH
~100-105-O-CH₂-O-
1,3-Benzodioxole-5-carboxylic acid 171.1-COOH
151.7Ar-C-O
147.5Ar-C-O
126.1Ar-C-COOH
124.9Ar-CH
109.5Ar-CH
108.0Ar-CH
101.9-O-CH₂-O-
Infrared (IR) Spectroscopy
CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~2500-3300O-H stretch (carboxylic acid)
~1680-1710C=O stretch (carboxylic acid)
~1200-1300C-O stretch
~1000-1100C-O-C stretch (dioxole)
~700-800C-Cl stretch
1,3-Benzodioxole-5-carboxylic acid (Experimental) 2500-3000O-H stretch (carboxylic acid)
1670C=O stretch (carboxylic acid)
1260C-O stretch
1040C-O-C stretch (dioxole)
Mass Spectrometry (MS)
Compoundm/z (Relative Intensity %)Interpretation
This compound (Predicted) 200/202 (M⁺, M⁺+2)Molecular ion peak with characteristic 3:1 isotopic pattern for Chlorine
183/185[M-OH]⁺
155/157[M-COOH]⁺
1,3-Benzodioxole-5-carboxylic acid (Experimental) 166 (M⁺)Molecular ion peak
149[M-OH]⁺
121[M-COOH]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectral data is acquired using an Electron Ionization (EI) mass spectrometer. A dilute solution of the sample is introduced into the ion source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized chemical compound.

G Structural Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison with Expected Data Interpretation->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect Comparison->Structure_Incorrect Data Mismatch

Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.

Conclusion

The structural validation of this compound relies on a combination of modern analytical techniques. By comparing the obtained spectroscopic and spectrometric data with predicted values and data from structurally similar compounds like 1,3-Benzodioxole-5-carboxylic acid, researchers can confidently confirm the identity and purity of the synthesized molecule. This guide provides the necessary framework and comparative data to facilitate this critical step in chemical research and drug development.

References

A Comparative Guide to Purity Analysis of Synthetic 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We present detailed experimental protocols for the most effective techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and provide supporting data to facilitate method selection and implementation.

Introduction

This compound is a crucial building block in the development of various active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance as impurities can affect the efficacy, safety, and stability of the final drug product. This guide outlines a systematic approach to purity analysis, from identifying potential process-related impurities to selecting and implementing the most appropriate analytical techniques for their detection and quantification.

Potential Impurities in Synthetic this compound

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the chlorination of 1,3-benzodioxole, followed by Friedel-Crafts acylation and subsequent oxidation of the resulting ketone. An alternative route is the direct carboxylation of 5-chloro-1,3-benzodioxole. Based on these synthetic pathways, a range of potential impurities can be anticipated.

Table 1: Potential Impurities and Their Origin

Impurity NameStructurePotential Origin
1,3-BenzodioxoleUnreacted starting material from the chlorination step.[2]
5-Chloro-1,3-benzodioxoleUnreacted starting material from the carboxylation/acylation step.[3]
Dichloro-1,3-benzodioxole isomersOver-chlorination of 1,3-benzodioxole.
4-Acetyl-5-chloro-1,3-benzodioxoleIntermediate from the Friedel-Crafts acylation route.[4]
Isomers of this compoundNon-regioselective carboxylation or acylation.
Residual Solvents (e.g., Dichloromethane, Toluene)Solvents used in synthesis and purification.
Heavy MetalsContamination from reagents or equipment.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate assessment of purity. HPLC, GC-MS, and NMR spectroscopy each offer distinct advantages and are often used in a complementary fashion for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC with UV detection is the method of choice.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The retention of aromatic carboxylic acids is influenced by the mobile phase composition and pH.[5][6][7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For the analysis of this compound, derivatization is typically required to increase its volatility.

  • Derivatization: Esterification of the carboxylic acid with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ester.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: Start at 100°C, ramp to 280°C.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 500. The fragmentation patterns of benzodioxole derivatives can provide valuable structural information.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity determination (qNMR) against a certified reference standard. Both ¹H and ¹³C NMR provide detailed structural information.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire standard proton spectra to identify the main compound and any proton-containing impurities.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to confirm the carbon skeleton and identify carbon-containing impurities. Chemical shift prediction tools can aid in the assignment of signals.[13][14][15][16][17]

  • Quantitative NMR (qNMR): For precise purity determination, acquire a ¹H NMR spectrum with a certified internal standard of known concentration.

Data Presentation and Comparison

Table 2: Comparison of Analytical Techniques for Purity Analysis

ParameterHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio of ions.Nuclear spin transitions in a magnetic field.
Primary Use Quantification of the main compound and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and absolute quantification (qNMR).
Sample Preparation Simple dissolution.Derivatization required for the main compound.Simple dissolution.
Sensitivity High (ppm levels).Very high (ppb levels).Lower (typically >0.1%).
Selectivity Good, can be optimized with different columns and mobile phases.Excellent, based on both retention time and mass spectrum.Excellent, provides detailed structural information.
Quantification Relative (area percent) or external/internal standard.External/internal standard.Absolute quantification with an internal standard (qNMR).
Throughput High.Moderate.Low to moderate.

Table 3: Hypothetical Purity Analysis Data for a Batch of this compound

AnalyteHPLC-UV (Area %)GC-MS (µg/g)
This compound99.52N/A (derivatized)
5-Chloro-1,3-benzodioxole0.151450
1,3-BenzodioxoleNot Detected50
4-Acetyl-5-chloro-1,3-benzodioxole0.282750
DichloromethaneNot Applicable150
TolueneNot Applicable25

Visualizing the Analytical Workflow

A systematic workflow ensures a thorough and efficient purity analysis.

PurityAnalysisWorkflow Purity Analysis Workflow cluster_synthesis Synthetic Route Analysis cluster_analysis Analytical Testing cluster_data Data Interpretation and Reporting Synthesis Synthesis of this compound Impurity_ID Identification of Potential Impurities Synthesis->Impurity_ID Process Understanding HPLC HPLC-UV Analysis (Quantification of main compound and non-volatile impurities) Impurity_ID->HPLC GCMS GC-MS Analysis (Identification of volatile impurities) Impurity_ID->GCMS NMR NMR Spectroscopy (Structural confirmation and qNMR) Impurity_ID->NMR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: A logical workflow for the comprehensive purity analysis of synthetic compounds.

Signaling Pathway for Impurity Formation

Understanding the potential side reactions during synthesis is key to targeted impurity analysis.

ImpurityFormation Potential Impurity Formation Pathways Start 1,3-Benzodioxole Chlorination Chlorination Start->Chlorination Chloro_Product 5-Chloro-1,3-benzodioxole Chlorination->Chloro_Product Main Reaction Dichloro_Impurity Dichloro-1,3-benzodioxole (Over-chlorination) Chlorination->Dichloro_Impurity Side Reaction Acylation Friedel-Crafts Acylation Acyl_Intermediate 4-Acetyl-5-chloro-1,3-benzodioxole Acylation->Acyl_Intermediate Main Reaction Isomer_Impurity Acylation Isomer Acylation->Isomer_Impurity Side Reaction Oxidation Oxidation Final_Product This compound Oxidation->Final_Product Carboxylation Direct Carboxylation Carboxylation->Final_Product Main Reaction Carboxylation_Isomer Carboxylation Isomer Carboxylation->Carboxylation_Isomer Side Reaction Chloro_Product->Acylation Chloro_Product->Carboxylation Acyl_Intermediate->Oxidation

Caption: Synthetic pathways illustrating the formation of the target compound and potential process-related impurities.

Conclusion

A multi-technique approach is essential for the robust purity analysis of this compound. HPLC provides reliable quantification of the main component and non-volatile impurities, while GC-MS is superior for identifying volatile and semi-volatile species. NMR spectroscopy offers definitive structural confirmation and the possibility of absolute quantification. By understanding the potential impurity profile based on the synthetic route and employing this suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Analysis of Benzodioxole Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Comparative Properties of Benzodioxole Isomers

The benzodioxole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. Its isomers, primarily 1,3-benzodioxole and 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin), serve as crucial building blocks in the synthesis of compounds for drug discovery and development, attributable to their unique electronic and conformational properties. This guide provides a comparative analysis of the synthesis of benzodioxole isomers, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological pathways. While 1,3-benzodioxole and 1,4-benzodioxane are the most extensively studied, this guide also touches upon the less common 1,2-benzodioxin framework.

Comparative Synthesis of Benzodioxole Isomers

The synthetic accessibility of benzodioxole isomers varies significantly, with established and high-yielding routes available for the 1,3- and 1,4-isomers. The synthesis of the 1,2-isomer is less common and often involves more complex photochemical methods. The choice of synthetic route is often dictated by the desired substitution pattern and the required stability of the final product.

IsomerCommon NameTypical Starting MaterialsCommon ReagentsGeneral Reaction ConditionsReported Yield Range (%)Key Considerations
1,3-Benzodioxole MethylenedioxybenzeneCatecholDichloromethane, Dibromomethane, FormaldehydeBase-mediated condensation (e.g., K₂CO₃, NaOH in DMF or DMSO), 70-120 °C59-91%The methylene bridge is susceptible to metabolic activation.
1,4-Benzodioxane 1,2-EthylenedioxybenzeneCatechol1,2-Dibromoethane, 1,2-DichloroethaneBase-mediated cyclization (e.g., K₂CO₃ in DMF), Reflux60-82%Generally more stable and less prone to metabolic activation than the 1,3-isomer.
1,2-Benzodioxin -Phenyl butadieneOxygen (photochemical)Photochemical [4+2] cycloadditionNot widely reportedPeroxide linkage makes it generally less stable.

Experimental Protocols

Detailed methodologies for the synthesis of key benzodioxole isomers are provided below.

Protocol 1: Synthesis of 1,3-Benzodioxole[1]

This protocol describes the synthesis of 1,3-benzodioxole via the reaction of catechol with dichloromethane.

Materials:

  • Catechol

  • Dichloromethane (CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of catechol (1.0 eq), potassium carbonate (2.2 eq), and DMF is stirred in a round-bottom flask.

  • Dichloromethane (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1,3-benzodioxole.

Protocol 2: Synthesis of 2,3-Dihydro-1,4-benzodioxin (1,4-Benzodioxane)[2]

This protocol details the synthesis of 1,4-benzodioxane from catechol and 1,2-dibromoethane.

Materials:

  • Catechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a suspension of catechol (1.0 eq) and potassium carbonate (2.2 eq) in DMF, 1,2-dibromoethane (1.0 eq) is added.

  • The reaction mixture is stirred under reflux for 10 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield 2,3-dihydro-1,4-benzodioxin.

Protocol 3: Photochemical Synthesis of a 3-phenyl-3,6-dihydro-[3][4]dioxine Derivative[4]

This protocol outlines a photochemical approach to a 1,2-dioxine derivative, which can be a precursor to more complex molecules.

Materials:

  • Phenyl butadiene

  • Oxygen (gas)

  • Tetraphenylporphine (TPP) as a photosensitizer

  • Solvent (e.g., dichloromethane)

Procedure:

  • A solution of phenyl butadiene and a catalytic amount of tetraphenylporphine in a suitable solvent is prepared in a photoreactor.

  • The solution is irradiated with a light source (e.g., a high-pressure mercury lamp) while bubbling oxygen gas through it.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the 3-phenyl-3,6-dihydro-[1][2]dioxine.

Visualizations: Synthetic Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic and biological concepts related to benzodioxole isomers.

G cluster_13 1,3-Benzodioxole Synthesis cluster_14 1,4-Benzodioxane Synthesis Catechol1 Catechol Reaction1 Nucleophilic Substitution Catechol1->Reaction1 CH2X2 CH₂X₂ (X = Cl, Br) CH2X2->Reaction1 Base1 Base (e.g., K₂CO₃) Base1->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Product1 1,3-Benzodioxole Reaction1->Product1 Catechol2 Catechol Reaction2 Williamson Ether Synthesis Catechol2->Reaction2 XCH2CH2X XCH₂CH₂X (X = Br, Cl) XCH2CH2X->Reaction2 Base2 Base (e.g., K₂CO₃) Base2->Reaction2 Solvent2 Solvent (e.g., DMF) Solvent2->Reaction2 Product2 1,4-Benzodioxane Reaction2->Product2

Caption: Comparative synthetic workflow for 1,3-benzodioxole and 1,4-benzodioxane.

The diagram above illustrates the common synthetic pathways to 1,3-benzodioxole and 1,4-benzodioxane, both starting from catechol. The choice of the dihaloalkane reagent dictates the resulting isomer.

G cluster_13 Metabolism of 1,3-Benzodioxole cluster_14 Metabolism of 1,4-Benzodioxane BD 1,3-Benzodioxole CYP450 Cytochrome P450 (Oxidation) BD->CYP450 Intermediate Carbene Intermediate CYP450->Intermediate Inhibition Enzyme Inhibition Intermediate->Inhibition BDX 1,4-Benzodioxane PhaseII Phase II Metabolism (e.g., Glucuronidation) BDX->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Hypothetical metabolic pathways of benzodioxole isomers.

This diagram contrasts the metabolic fate of 1,3-benzodioxole and 1,4-benzodioxane. The methylene bridge of 1,3-benzodioxole is known to be metabolized by cytochrome P450 enzymes, potentially leading to the formation of a reactive carbene intermediate that can inhibit these enzymes. In contrast, the more stable 1,4-benzodioxane is more likely to undergo direct Phase II metabolism, leading to its excretion. This difference in metabolic stability is a critical consideration in drug design.

References

A Comparative Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of 5-Chloro-1,3-benzodioxole-4-carboxylic acid against other relevant substituted benzoic acids. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a clear, data-driven comparison of these compounds.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section presents a comparative summary of key parameters for this compound and two structurally related benzoic acid derivatives: 4-chlorobenzoic acid and 3,4-methylenedioxybenzoic acid (piperonylic acid).

PropertyThis compound4-Chlorobenzoic Acid3,4-Methylenedioxybenzoic Acid (Piperonylic Acid)
Molecular Formula C₈H₅ClO₄C₇H₅ClO₂C₈H₆O₄
Molecular Weight ( g/mol ) 200.58156.57[1]166.13[2][3]
Density (g/cm³) 1.6031.540[4]~1.468[5]
pKa Predicted to be < 3.983.98[1][6]4.1 (Predicted)
Water Solubility Predicted to be sparingly solubleSoluble in hot water, very slightly soluble in cold water[6][7]Slightly soluble[2][5]
LogP 1.9 (XlogP - Predicted)2.65 - 2.70 (experimental/estimated)[8][9]0.81 - 1.26 (estimated)

Note: Experimental data for this compound is limited. Predicted values are based on the known effects of its constituent functional groups.

Biological Activity Profile

Substituted benzoic acids are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity:

Anticancer Potential:

A significant application of this compound is as a key intermediate in the synthesis of the dual-specific c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[11] This compound has shown potent inhibition of tumor growth in preclinical models and has undergone clinical evaluation.[11] This association strongly suggests that derivatives of this compound have significant potential as anticancer agents. Research on other 1,3-benzodioxole derivatives has also demonstrated in vitro antitumor activity against various human tumor cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of chemical compounds. Below are standardized methodologies for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constant (pKa).

Materials:

  • Calibrated pH meter and electrode

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (for maintaining ionic strength)

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • The test compound (e.g., this compound)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is low, a co-solvent such as methanol may be used, and the pKa in water can be extrapolated.

  • Titration Setup: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Add 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Acidify the sample solution to approximately pH 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Titrate the stirred solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of NaOH added).

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. The data can be analyzed using difference plots for more accurate determination.[12]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Materials:

  • Screw-capped vials

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • The test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

This method measures the lipophilicity of a compound, a critical parameter for predicting its absorption and distribution.

Materials:

  • Separatory funnels or screw-capped centrifuge tubes

  • n-Octanol (pre-saturated with water)

  • Water or PBS (pH 7.4, pre-saturated with n-octanol)

  • The test compound

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, ¹⁹F NMR for fluorinated compounds)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (water or PBS) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a dilute solution of the test compound in either the pre-saturated n-octanol or the aqueous phase.

  • Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube. Add the stock solution of the test compound.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Visualizing Relationships and Workflows

Graphical representations can aid in understanding complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of Substituted Benzoic Acid Purification Purification & Characterization Synthesis->Purification pKa pKa Determination Purification->pKa Solubility Solubility Assay Purification->Solubility LogP LogP Measurement Purification->LogP Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Anticancer Anticancer Screening (IC50) Purification->Anticancer

Caption: General workflow for the synthesis and evaluation of substituted benzoic acids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src c-Src Kinase Receptor->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl Abl Kinase Abl->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor AZD0530 (derived from 5-Chloro-1,3- benzodioxole-4-carboxylic acid) Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Caption: Inhibition of c-Src/Abl signaling by a derivative of the title compound.

References

A Comparative Guide to the Biological Activity of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-Chloro-1,3-benzodioxole-4-carboxylic acid serves as a crucial intermediate and structural motif in the development of novel therapeutic agents.[1] While direct comparative biological data for the parent acid is limited, its incorporation into various molecular scaffolds has led to the discovery of potent biological activities. This guide provides a comparative overview of the biological activities of different classes of compounds derived from this versatile building block, supported by available experimental data and methodologies.

Kinase Inhibitory Activity

Derivatives of 5-Chloro-1,3-benzodioxole have shown significant promise as kinase inhibitors, a class of drugs that can block the action of protein kinases, which are key regulators of cell signaling.

One of the most notable examples is AZD0530 (Saracatinib) , a potent, orally available dual-specific c-Src/Abl kinase inhibitor.[2] The 5-chloro-1,3-benzodioxole moiety is a key component of the N-(5-chloro-1,3-benzodioxol-4-yl) anilinoquinazoline scaffold of this compound. AZD0530 has demonstrated low nanomolar inhibition of c-Src and Abl enzymes and has been evaluated in clinical trials for its anti-tumor activity.[2]

Comparative Data for AZD0530
CompoundTarget KinaseIC50 (nM)Reference
AZD0530c-Src2.7[2]
AZD0530Abl3.0[2]
Signaling Pathway Inhibition by AZD0530

The primary mechanism of action of AZD0530 involves the inhibition of Src family kinases (SFKs) and Abl kinase, which are critical components of signaling pathways that regulate cell proliferation, survival, and invasion. Dysregulation of these pathways is a hallmark of many cancers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src c-Src RTK->Src Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Abl Abl Abl->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation AZD0530 AZD0530 AZD0530->Src Inhibits AZD0530->Abl Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of AZD0530 on c-Src and Abl kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the in vitro potency of a kinase inhibitor is a radiometric filter binding assay.

  • Reaction Setup: The kinase, a peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound (at various concentrations) are incubated in a buffer containing MgCl2 and ATP.

  • Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-20 minutes).

  • Termination: The reaction is stopped by the addition of a solution like 3% phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Antimicrobial Activity

The benzodioxole scaffold is present in numerous natural and synthetic compounds with antimicrobial properties. While specific data for this compound is not available, its derivatives have been explored for their potential as antibacterial agents.

For instance, a series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Comparative Data for Benzodioxole-Pyrazoline Derivatives
CompoundBacterial StrainMIC (nM)Reference
Pyrrolidinomethanone derivative (4e)Sarcina sp.80[3]
Pyrrolidinomethanone derivative (4e)Staphylococcus aureus110[3]
Hydroxypiperidinoethanone derivative (6c)Sarcina sp.90[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

General Experimental Workflow for Screening Biological Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of new chemical entities derived from scaffolds like this compound.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Chloro-1,3-benzodioxole- 4-carboxylic acid synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary in vitro Assays (e.g., Kinase, Antimicrobial) purification->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (e.g., Cell-based, Selectivity) hit_id->secondary_assay Active Compounds sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

Figure 2: A general workflow for the discovery and development of biologically active compounds.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, the diverse and potent biological activities of its derivatives highlight the importance of this scaffold in medicinal chemistry. The incorporation of the 5-chloro-1,3-benzodioxole moiety has led to the development of promising kinase inhibitors and antimicrobial agents. Further exploration of the structure-activity relationships of a wider range of analogs is warranted to fully exploit the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of novel compounds based on this versatile core structure.

References

Structure-Activity Relationship of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1,3-benzodioxole-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and kinase inhibitory properties. The information presented herein is based on available experimental data from peer-reviewed literature.

Data Presentation: Comparative Biological Activity

While a systematic SAR study on a broad series of simple amide and ester derivatives of this compound is not extensively available in the public domain, the existing literature highlights the significant potential of this scaffold when incorporated into more complex molecules. The data below summarizes the activity of a prominent derivative and provides context from the broader 1,3-benzodioxole class.

Table 1: Kinase Inhibitory Activity of a Key 5-Chloro-1,3-benzodioxole Derivative

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Reference
AZD0530 (Saracatinib)
alt text
c-Src, Abl2.7, 3.0[1]

Note: AZD0530 is a complex derivative where the this compound moiety is part of a larger quinazoline structure.

Table 2: Anticancer Activity of Representative 1,3-Benzodioxole Derivatives

Compound IDBasic ScaffoldModificationsCell Line(s)ActivityReference
YL201 1,3-BenzodioxoleAcrylamide derivative with a vinyl linker and trifluoromethylpiperazineMDA-MB-231IC₅₀ = 4.92 ± 1.09 μM
Compound 8 (from Micale et al.) 1,3-Benzodioxole-5-acetic acid methyl ester6-(4-aminobenzoyl) substitution52 human tumor cell linesGrowth inhibition at 10⁻⁷ to 10⁻⁵ M

Structure-Activity Relationship Insights

Based on the available data, several key SAR insights can be drawn:

  • Modification of the Carboxylic Acid Group: The carboxylic acid functionality of this compound serves as a crucial handle for derivatization. Its conversion to an amide, as seen in the linkage to the quinazoline core of AZD0530, can lead to highly potent and specific interactions with biological targets. This suggests that the carboxylic acid group is a key point for introducing diversity and optimizing activity.

  • Role of the 5-Chloro and 1,3-Benzodioxole Core: The 5-chloro-1,3-benzodioxole moiety in AZD0530 is critical for its high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes[1]. This highlights the importance of the electronic and steric properties conferred by the chlorine atom and the rigid, bicyclic benzodioxole system in molecular recognition at the active site of these kinases.

  • Anticancer Potential: Derivatives of the broader 1,3-benzodioxole scaffold have demonstrated significant antitumor activity. For instance, the introduction of an acrylamide linker and a trifluoromethylpiperazine moiety to the 1,3-benzodioxole core in compound YL201 resulted in potent cytotoxicity against breast cancer cells. Similarly, modifications at the 5 and 6 positions of the 1,3-benzodioxole ring, as in compound 8 from Micale et al., have yielded compounds with broad-spectrum growth inhibitory activity against numerous cancer cell lines. This suggests that the this compound scaffold is a promising starting point for the design of novel anticancer agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (for c-Src)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against the c-Src tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human c-Src kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compound (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • 96-well microtiter plates

    • Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)

    • Substrate for the reporter enzyme (e.g., TMB)

    • Stop solution (e.g., 2 M H₂SO₄)

    • Plate reader

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the c-Src enzyme to all wells except for the negative control.

    • Add the peptide substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by washing the plate.

    • Detect the level of substrate phosphorylation by adding the phosphotyrosine-specific antibody and incubating.

    • Wash the plate to remove unbound antibody.

    • Add the reporter enzyme substrate and incubate until color develops.

    • Stop the color development with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MDA-MB-231)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • CO₂ incubator

    • Plate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

    • The next day, treat the cells with various concentrations of the test compound. Include a positive control (known anticancer drug) and a negative control (DMSO vehicle).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start 5-Chloro-1,3-benzodioxole- 4-carboxylic acid derivatives Amide/Ester Derivatives start->derivatives Chemical Modification kinase_assay In Vitro Kinase Assay (e.g., c-Src) derivatives->kinase_assay cancer_assay In Vitro Anticancer Assay (e.g., MTT) derivatives->cancer_assay ic50 IC50 Determination kinase_assay->ic50 cancer_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar signaling_pathway RTK Receptor Tyrosine Kinase Src c-Src RTK->Src Abl Abl RTK->Abl Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation AZD0530 AZD0530 AZD0530->Src AZD0530->Abl

References

"comparing the efficacy of different synthetic routes to 5-Chloro-1,3-benzodioxole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, offering an objective evaluation of their efficacy based on experimental data. Detailed protocols, quantitative comparisons, and visual representations of the synthetic workflows are presented to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Direct Chlorination of Piperonylic Acid. This approach involves the direct electrophilic chlorination of commercially available piperonylic acid.

  • Route 2: Carboxylation of 5-Chloro-1,3-benzodioxole. This pathway begins with the chlorination of 1,3-benzodioxole, followed by the introduction of the carboxylic acid functionality.

  • Route 3: Formylation and Subsequent Oxidation of 5-Chloro-1,3-benzodioxole. This two-step sequence involves the formylation of 5-chloro-1,3-benzodioxole to the corresponding aldehyde, which is then oxidized to the carboxylic acid.

The following sections provide a detailed breakdown of each route, including experimental protocols and a quantitative comparison of key performance indicators.

Comparative Analysis of Synthetic Routes

The efficacy of each synthetic route is summarized in the table below, allowing for a direct comparison of yield, purity, reaction conditions, and other critical parameters.

ParameterRoute 1: Chlorination of Piperonylic AcidRoute 2: Carboxylation of 5-Chloro-1,3-benzodioxoleRoute 3: Formylation & Oxidation of 5-Chloro-1,3-benzodioxole
Starting Material Piperonylic Acid1,3-Benzodioxole1,3-Benzodioxole
Key Intermediates None5-Chloro-1,3-benzodioxole5-Chloro-1,3-benzodioxole, 5-Chloro-1,3-benzodioxole-4-carboxaldehyde
Overall Yield Moderate (potential for isomers)Good to HighHigh
Product Purity Requires careful purificationGenerally highHigh
Number of Steps 123
Reagents & Conditions Sulfuryl chloride, solvent1. Chlorine, chloroform; 2. n-BuLi, THF, CO21. Chlorine, chloroform; 2. POCl3, DMF; 3. NaClO2, NaH2PO4, 2-methyl-2-butene
Advantages Shortest routeGood control over regioselectivity in the carboxylation stepHigh overall yield and purity, commercially available intermediate aldehyde
Disadvantages Potential for isomeric byproducts, requiring difficult separationRequires handling of pyrophoric n-BuLiLonger synthetic sequence

Experimental Protocols

Route 1: Direct Chlorination of Piperonylic Acid

This route aims to introduce the chlorine atom directly onto the piperonylic acid backbone. The regioselectivity of this reaction is a critical factor, as chlorination can potentially occur at other positions on the aromatic ring.

Experimental Protocol:

  • Chlorination: To a solution of piperonylic acid (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to isolate the desired this compound from any potential isomers.

Note: The yield and purity of this reaction are highly dependent on the reaction conditions and the efficiency of the purification process to separate the desired isomer.

Route 2: Carboxylation of 5-Chloro-1,3-benzodioxole

This two-step route first prepares the chlorinated benzodioxole intermediate, which is then carboxylated.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

  • Chlorination: In a reaction flask, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature at 35 °C.[1]

  • After the addition is complete, stir the reaction for 2 hours.[1]

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-Chloro-1,3-benzodioxole. A typical yield for this step is around 96%.[1]

Step 2: Carboxylation

  • Lithiation: Dissolve 5-Chloro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours or pour the mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Route 3: Formylation and Subsequent Oxidation of 5-Chloro-1,3-benzodioxole

This three-step route provides a reliable method with high overall yield and purity.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This step is identical to Step 1 in Route 2.

Step 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq).

  • Formylation: To this mixture, add 5-Chloro-1,3-benzodioxole (1.0 eq) and heat the reaction at 60-80 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. This intermediate is also commercially available.[2][3]

Step 3: Pinnick Oxidation

  • Oxidation: Dissolve 5-Chloro-1,3-benzodioxole-4-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH2PO4, 1.2 eq) and 2-methyl-2-butene (2.0 eq) to the solution.

  • Slowly add a solution of sodium chlorite (NaClO2, 1.5 eq) in water, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain this compound with high purity. The Pinnick oxidation is known for its high yields and tolerance of various functional groups.[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the decision-making process and the flow of the synthetic routes, the following diagrams have been generated using Graphviz.

Synthetic_Route_Comparison cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Piperonylic Acid Piperonylic Acid Chlorination Chlorination Piperonylic Acid->Chlorination 1,3-Benzodioxole 1,3-Benzodioxole Chlorination_R2 Chlorination 1,3-Benzodioxole->Chlorination_R2 Chlorination_R3 Chlorination 1,3-Benzodioxole->Chlorination_R3 Target Molecule This compound Chlorination->Target Molecule Direct 5-Chloro-1,3-benzodioxole_R2 5-Chloro-1,3-benzodioxole Chlorination_R2->5-Chloro-1,3-benzodioxole_R2 Carboxylation Carboxylation Carboxylation->Target Molecule 5-Chloro-1,3-benzodioxole_R2->Carboxylation 5-Chloro-1,3-benzodioxole_R3 5-Chloro-1,3-benzodioxole Chlorination_R3->5-Chloro-1,3-benzodioxole_R3 Formylation Formylation Aldehyde 5-Chloro-1,3-benzodioxole-4-carboxaldehyde Formylation->Aldehyde Oxidation Oxidation Oxidation->Target Molecule 5-Chloro-1,3-benzodioxole_R3->Formylation Aldehyde->Oxidation Logical_Flow cluster_eval Evaluation Criteria start Select Synthetic Strategy route1 Route 1: Direct Chlorination start->route1 route2 Route 2: Carboxylation start->route2 route3 Route 3: Formylation & Oxidation start->route3 eval Evaluate Efficacy route1->eval route2->eval route3->eval conclusion Select Optimal Route eval->conclusion yield Yield purity Purity steps Number of Steps conditions Reaction Conditions

References

A Comparative Guide to the Cross-Reactivity of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of kinase inhibitors derived from the 5-Chloro-1,3-benzodioxole-4-carboxylic acid scaffold. The primary focus is on Saracatinib (AZD0530), a potent dual inhibitor of Src family kinases (SFKs) and Abl kinase. Its selectivity is compared with other prominent Src/Abl inhibitors to provide a comprehensive overview for researchers in drug development.

Executive Summary

Saracatinib (AZD0530) emerges as a highly selective inhibitor based on the this compound core structure, demonstrating potent, low nanomolar inhibition of its primary targets, c-Src and Abl kinases.[1] While exhibiting high selectivity, it does show activity against other kinases at higher concentrations. This guide presents a comparative analysis of Saracatinib's kinase inhibition profile against that of other widely used Src/Abl inhibitors, Dasatinib and Bosutinib, to highlight its relative selectivity.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 in nM) of Saracatinib and its comparators against a panel of kinases. This data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity of Saracatinib (AZD0530) against a Panel of Kinases [2][3]

KinaseIC50 (nM)
c-Src2.7
Lck<4
c-YES4
Fyn4-10
Lyn5
Blk4-10
Fgr4-10
v-Abl30
EGFR (L858R)5
EGFR (L861Q)4
EGFR66
c-Kit200

Table 2: Comparative Selectivity of Saracatinib, Dasatinib, and Bosutinib against Key Kinases

KinaseSaracatinib (IC50, nM)Dasatinib (Kd, nM)Bosutinib (IC50, nM)
Primary Targets
SRC2.70.81.2
ABL1301.124
LCK<40.614
LYN50.78.3
YES140.94.8
Key Off-Targets
KIT2004.2>10000
PDGFRB>100028>10000
EGFR661394
VEGFR2 (KDR)>10008.3120

Note: Data for Dasatinib is presented as dissociation constants (Kd) from a KINOMEscan® binding assay, while IC50 values from enzymatic assays are reported for Saracatinib and Bosutinib. Assay conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan® Profiling (Competitive Binding Assay)

This method assesses the binding affinity of a test compound against a large panel of kinases.

Principle: The assay is based on a competition binding format where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, which is inversely proportional to the affinity of the test compound.

Procedure (Simplified):

  • Kinases are tagged with a DNA tag and immobilized on a solid support.

  • The test compound and a broad-spectrum, immobilized kinase inhibitor are added.

  • The test compound competes with the immobilized inhibitor for binding to the kinases.

  • After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be derived.

Mandatory Visualizations

Signaling Pathway of Src/Abl Kinases

Src_Abl_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Family Kinases (SFKs) RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Abl Abl Kinase CrkL CrkL Abl->CrkL Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival RAS_MAPK->Proliferation CrkL->Proliferation CrkL->Migration Invasion Invasion Inhibitor 5-Chloro-1,3-benzodioxole -4-carboxylic acid based inhibitors (e.g., Saracatinib) Inhibitor->Src Inhibitor->Abl

Caption: Simplified signaling pathways of Src and Abl kinases and their inhibition.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

Kinase_Profiling_Workflow Start Start: Novel Inhibitor Primary_Screen Primary Screen: Single High Concentration (e.g., 1-10 µM) Start->Primary_Screen Hit_Identification Hit Identification: Kinases with >90% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays: Generate IC50 values for hits Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile: Compare on-target vs. off-target potencies Dose_Response->Selectivity_Profile Cellular_Assays Cellular Target Engagement & Phenotypic Assays Selectivity_Profile->Cellular_Assays End End: Characterized Inhibitor Cellular_Assays->End

Caption: General workflow for assessing kinase inhibitor specificity.

Logical Relationship: Structure to Selectivity

Structure_Selectivity Core_Scaffold 5-Chloro-1,3-benzodioxole -4-carboxylic acid Quinazoline_Core Quinazoline Core Core_Scaffold->Quinazoline_Core Forms inhibitor backbone Selectivity High Selectivity for Src/Abl Kinases Quinazoline_Core->Selectivity Key interactions in ATP binding pocket Solvent_Front_Moiety Solvent Front Moiety (e.g., Tetrahydropyran) Solvent_Front_Moiety->Selectivity Fine-tunes potency and selectivity

Caption: Relationship between chemical structure and inhibitor selectivity.

References

In Vitro Performance of Compounds Derived from 5-Chloro-1,3-benzodioxole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of various compounds derived from the versatile scaffold, 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This core structure has served as a foundational element in the synthesis of a range of biologically active molecules, including potent kinase inhibitors, cyclooxygenase (COX) inhibitors, and α-amylase inhibitors. This document collates available experimental data to facilitate a comparative analysis of their efficacy and selectivity against different biological targets.

Overview of Derivatives and Biological Activities

Compounds synthesized from this compound have demonstrated diverse pharmacological activities. This guide will focus on three major classes of these derivatives that have been evaluated through in vitro assays:

  • Kinase Inhibitors: Primarily targeting the Src family kinases and Abl kinase, with Saracatinib (AZD0530) being the most prominent example.

  • Cyclooxygenase (COX) Inhibitors: Investigated for their potential as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes.

  • α-Amylase Inhibitors: Explored for their potential in managing diabetes by inhibiting the α-amylase enzyme.

The following sections will detail the in vitro performance of representative compounds from each class, presenting quantitative data in tabular format for ease of comparison, followed by detailed experimental protocols and visualizations of relevant biological pathways.

Comparative In Vitro Performance Data

Kinase Inhibitors

One of the most well-characterized derivatives of this compound is Saracatinib (AZD0530) , a potent dual inhibitor of Src family kinases and Abl kinase.

Table 1: In Vitro Kinase Inhibition Profile of Saracatinib (AZD0530) [1][2][3][4]

Kinase TargetIC50 (nM)
c-Src2.7
c-YES4
Fyn4-10
Lyn5
Lck<4
Blk4-10
Fgr4-10
v-Abl30

Table 2: In Vitro Anti-proliferative Activity of Saracatinib (AZD0530) in Various Cancer Cell Lines [5][6]

Cell LineCancer TypeIC50 (µM)
SNU216Gastric Cancer<1
NCI-N87Gastric Cancer<1
LS180Colorectal Cancer0.5
H508Colorectal Cancer0.5
LS174TColorectal Cancer0.5
Cyclooxygenase (COX) Inhibitors

Several novel benzodioxole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: In Vitro COX Inhibition by Benzodioxole Derivatives [7]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b 1.121.30
4a 1.453.34
4f 0.725-
3a 12.3214.34

Note: The original study provides data for a larger set of compounds. The table above highlights some of the more active derivatives for comparative purposes.

α-Amylase Inhibitors

Recent studies have explored benzodioxole carboxamide derivatives as potential antidiabetic agents through the inhibition of α-amylase.

Table 4: In Vitro α-Amylase Inhibition by Benzodioxole Carboxamide Derivatives [8][9][10]

Compound IDα-Amylase Inhibition IC50 (µM)
IIa 0.85
IIc 0.68

Experimental Protocols

In Vitro Kinase Inhibition Assay (for Src/Abl)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Src and Abl kinases.

Materials:

  • Recombinant active c-Src or Abl kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (derived from this compound)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • The peroxidase activity of COX will oxidize the colorimetric substrate, resulting in a color change.

  • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control without any inhibitor.

  • Calculate the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizing Mechanisms of Action

Src/Abl Kinase Inhibition Signaling Pathway

The diagram below illustrates the central role of Src and Abl kinases in cancer cell signaling and the point of intervention for inhibitors like Saracatinib.

Src_Abl_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Abl Abl Abl->Ras_MAPK Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Gene Expression Gene Expression STAT3->Gene Expression Cell Survival Cell Survival PI3K_Akt->Cell Survival Cell Proliferation Cell Proliferation Ras_MAPK->Cell Proliferation Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Saracatinib Saracatinib Saracatinib->Src Saracatinib->Abl

Caption: Simplified signaling pathway of Src/Abl and inhibition by Saracatinib.

Cyclooxygenase (COX) Inhibition Workflow

This diagram illustrates the experimental workflow for evaluating the inhibitory effect of benzodioxole derivatives on COX enzymes.

COX_Inhibition_Workflow Start Start Prepare Reagents Prepare Reagents (COX-1/2, Heme, Buffer) Start->Prepare Reagents Add Test Compound Add Benzodioxole Derivative (Varying Concentrations) Prepare Reagents->Add Test Compound Initiate Reaction Initiate Reaction (Add Arachidonic Acid & TMPD) Add Test Compound->Initiate Reaction Monitor Absorbance Monitor Absorbance Change (e.g., at 590 nm) Initiate Reaction->Monitor Absorbance Calculate Inhibition Calculate % Inhibition Monitor Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50 End End Determine IC50->End

Caption: Experimental workflow for in vitro COX inhibition assay.

This guide serves as a starting point for researchers interested in the therapeutic potential of compounds derived from this compound. The provided data and protocols can aid in the design of further in vitro and in vivo studies to explore the full pharmacological profile of these promising molecules.

References

A Comparative Guide to the Metabolic Stability of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of 5-Chloro-1,3-benzodioxole-4-carboxylic acid derivatives, a chemical scaffold of interest in medicinal chemistry.[1] Understanding the metabolic fate of these compounds is crucial for the development of new therapeutic agents with favorable pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to aid in the design and selection of more stable and effective drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In early drug discovery, in vitro assays using liver microsomes are standard for assessing this parameter.[2] The primary readouts are the half-life (t½) and intrinsic clearance (CLint), which quantify the rate at which the compound is metabolized by liver enzymes.[1]

While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, the following table presents data for a structurally related compound, 1,4-benzodioxan-2-carboxylic acid, which serves as a valuable reference point for understanding the metabolic liabilities of this class of molecules.

Table 1: In Vitro Metabolic Stability of a Benzodioxole Carboxylic Acid Derivative in Liver Microsomes

CompoundSpeciesTest SystemIncubation Time (min)% Compound RemainingReference
1,4-benzodioxan-2-carboxylic acidMouseLiver Microsomes12027.5%[3]
1,4-benzodioxan-2-carboxylic acidRatLiver Microsomes12016.7%[3]
1,4-benzodioxan-2-carboxylic acidHumanLiver Microsomes12072.6%[3]

This data indicates that 1,4-benzodioxan-2-carboxylic acid exhibits moderate stability in mouse and rat liver microsomes and high stability in human liver microsomes.[3] Such inter-species differences are common and highlight the importance of using human-derived test systems for more accurate prediction of human pharmacokinetics.[2]

Experimental Protocols for Metabolic Stability Assessment

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes. This protocol can be adapted to compare various this compound derivatives.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human, rat, and mouse liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (typically 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solutions to 37°C.

    • In a 96-well plate or microcentrifuge tubes, combine the microsomal suspension and the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Microsomes and Compound prep_reagents->mix initiate Initiate Reaction with NADPH at 37°C mix->initiate time_points Collect Samples at Time Points (0-60 min) initiate->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Fig. 1: Experimental workflow for in vitro metabolic stability assay.

Potential Metabolic Pathways and CYP450 Interactions

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a well-known substrate and inhibitor of cytochrome P450 (CYP450) enzymes.[4][5] This has significant implications for the metabolic stability and drug-drug interaction potential of this compound derivatives.

The primary metabolic pathway for many benzodioxole-containing compounds involves the CYP450-mediated cleavage of the methylenedioxy bridge.[6][7] This process, known as demethylenation, results in the formation of a catechol metabolite.[6] This catechol can then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Furthermore, the metabolism of the methylenedioxy group can lead to the formation of a reactive carbene intermediate that can irreversibly bind to the heme iron of CYP450 enzymes, causing mechanism-based inhibition.[8] This inhibition can lead to significant drug-drug interactions if co-administered with other drugs that are metabolized by the same CYP450 isoforms. The carboxylic acid group itself may also be a site for Phase II metabolism, such as glucuronidation.[9]

Metabolic_Pathways cluster_main Metabolism of this compound Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_inhibition CYP450 Interaction Parent 5-Chloro-1,3-benzodioxole- 4-carboxylic Acid Derivative Demethylenation Demethylenation (Catechol Formation) Parent->Demethylenation CYP450 Hydroxylation Aromatic/Alkyl Hydroxylation Parent->Hydroxylation CYP450 Glucuronidation Glucuronidation Parent->Glucuronidation UGTs (on COOH) Carbene Reactive Carbene Intermediate Parent->Carbene CYP450 Demethylenation->Glucuronidation Sulfation Sulfation Demethylenation->Sulfation Hydroxylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion MBI Mechanism-Based Inhibition of CYP450 Carbene->MBI

Fig. 2: Potential metabolic pathways for benzodioxole derivatives.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that must be evaluated early in the drug discovery process. The inherent chemical properties of the benzodioxole ring suggest a susceptibility to CYP450-mediated metabolism, primarily through demethylenation, and a potential for mechanism-based inhibition of these key drug-metabolizing enzymes.

Researchers and drug development professionals should prioritize the in vitro assessment of metabolic stability using standardized protocols, such as the liver microsomal stability assay detailed in this guide. By systematically comparing the half-life and intrinsic clearance of a series of derivatives, it is possible to establish structure-activity relationships that can guide the design of analogues with improved metabolic profiles. Particular attention should be paid to inter-species differences in metabolism and the potential for drug-drug interactions mediated by CYP450 inhibition. This proactive approach will ultimately increase the likelihood of identifying drug candidates with favorable pharmacokinetic properties for further development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-1,3-benzodioxole-4-carboxylic acid was located. The following disposal procedures are a conservative synthesis of information from SDSs for structurally similar compounds, including 5-Chloro-1,3-benzodioxole and 1,3-Benzodioxole-4-carboxylic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound should be treated as hazardous waste. The following guide provides a step-by-step protocol for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) and Hazard Summary:

PPE / HazardDescriptionRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against potential splashes, dust, or vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.Prevents direct skin contact, which may cause irritation.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.Minimizes the risk of inhaling potentially harmful dust or vapors.
Primary Hazards Based on similar compounds, may cause skin, eye, and respiratory irritation. May be harmful if swallowed.Adherence to safety protocols is necessary to mitigate these risks.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, spatulas, or disposable lab equipment, in a dedicated, clearly labeled, and sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Keep waste segregated from incompatible materials, such as strong oxidizing agents.

Step 3: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for completing a hazardous waste manifest and preparing the containers for transport.

Step 4: Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep it running.

  • Contain and Clean: Wearing full PPE, contain the spill. For solid spills, carefully sweep or shovel the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, and then collect the absorbent material in a sealed container for hazardous waste.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (e.g., powder, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_form->liquid_waste Liquid collect_solid Collect in a dedicated, labeled, and sealed solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled, and sealed liquid hazardous waste container. liquid_waste->collect_liquid storage Store in a designated, secure, and well-ventilated satellite accumulation area. collect_solid->storage collect_liquid->storage pickup Contact EHS to schedule hazardous waste pickup. storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for structurally similar compounds, including 5-Chloro-1,3-benzodioxole and other benzodioxole derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be:

  • An irritant to the skin and eyes.[1][2][3]

  • A potential respiratory tract irritant.[1][2][3]

  • Potentially combustible.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[1][3]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be required.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
  • Prepare all necessary equipment and reagents before handling the compound.
  • Keep the container tightly closed when not in use.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Wear appropriate chemical-resistant gloves.
  • Put on safety glasses or goggles.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
  • Avoid creating dust.
  • Wash hands thoroughly after handling.[1][3]

4. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
  • Clean the spill area with an appropriate solvent and then wash with soap and water.
  • Dispose of all cleanup materials as hazardous waste.

5. Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.
  • As this is a chlorinated organic compound, it should be segregated into a "halogenated organic waste" stream.[4] Do not mix with non-halogenated waste.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]
  • Follow all local, state, and federal regulations for hazardous waste disposal. Chlorinated organic waste often requires high-temperature incineration.[4][5]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation - Verify fume hood and safety showers - Gather materials B Don PPE - Lab coat - Gloves - Eye protection A->B Proceed C Handling - Use fume hood - Avoid dust B->C Proceed D Decontamination - Clean work area - Wash hands C->D After handling H Spill or Exposure Event C->H If spill/exposure occurs E Waste Collection - Segregate as halogenated organic waste D->E Generate waste F Waste Storage - Labeled, sealed container - Secondary containment E->F Store waste G Final Disposal - Contact EHS - Follow regulations F->G For disposal I First Aid - Eye wash - Skin wash - Fresh air H->I If exposure J Spill Cleanup - Use appropriate kit - Dispose of as hazardous waste H->J If spill

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1,3-benzodioxole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-benzodioxole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.